molecular formula C9H10N4 B053501 2-butyl-1H-imidazole-4,5-dicarbonitrile CAS No. 114772-25-7

2-butyl-1H-imidazole-4,5-dicarbonitrile

Katalognummer: B053501
CAS-Nummer: 114772-25-7
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: OUWKJJQNRUVCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-1H-imidazole-4,5-dicarbonitrile (CAS 114772-25-7) is a versatile chemical intermediate with significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol, is characterized by its high melting point of 107-108°C . Its structure incorporates multiple nitrile groups on an imidazole ring, making it a valuable precursor for the construction of more complex nitrogen-containing heterocycles. A prominent application of this compound is its role as a key synthetic intermediate in the development of potential anticancer agents. Research demonstrates its use in the synthesis of novel 2-butyl-1H-benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have been evaluated for their anti-proliferative activity . These derivatives have shown promising results against the MCF-7 breast cancer cell line, with some compounds exhibiting significant activity, underscoring the reagent's importance in early-stage drug discovery . The compound serves as a critical building block for molecular hybridization, a strategy that conjugates potent heterocyclic scaffolds like imidazole and benzimidazole into a single entity to create new chemical entities with enhanced biological potential . Researchers utilize this compound under various synthetic conditions, including cyclization reactions catalyzed by bases like piperidine . Safety and Handling: This compound is labeled as an irritant, and appropriate safety precautions, including the use of personal protective equipment, should be taken during handling . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes and is not a guide to application.

Eigenschaften

IUPAC Name

2-butyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKJJQNRUVCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413972
Record name 2-butyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114772-25-7
Record name 2-butyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-butyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-butyl-1H-imidazole-4,5-dicarbonitrile, identified by the CAS Number 114772-25-7, is a significant heterocyclic compound that serves as a versatile intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its imidazole core, functionalized with a butyl group at the 2-position and two nitrile groups at the 4 and 5-positions, provides a unique scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the context of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 114772-25-7[1]
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [1]
Melting Point 107-108 °C
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO

Synthesis of this compound

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most commonly achieved through the condensation of diaminomaleonitrile with an appropriate aldehyde.[2] In the case of this compound, the reaction involves diaminomaleonitrile and valeraldehyde (pentanal).

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the carbonyl carbon of valeraldehyde. This is followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the imine carbon, leads to the formation of a dihydropyrazine intermediate. The final step involves an oxidative aromatization to yield the stable imidazole ring system.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminomaleonitrile Diaminomaleonitrile Schiff_Base Schiff Base Intermediate Diaminomaleonitrile->Schiff_Base Condensation Valeraldehyde Valeraldehyde Valeraldehyde->Schiff_Base Dihydropyrazine Dihydropyrazine Intermediate Schiff_Base->Dihydropyrazine Intramolecular Cyclization Product This compound Dihydropyrazine->Product Oxidative Aromatization

Caption: Generalized reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous compounds.

Materials:

  • Diaminomaleonitrile

  • Valeraldehyde (Pentanal)

  • Ethanol (or other suitable solvent)

  • Oxidizing agent (e.g., air, iodine, or nitrobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Aldehyde: To the stirred solution, add valeraldehyde (1 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the initial condensation and cyclization, an oxidizing agent may be introduced to facilitate the aromatization of the dihydropyrazine intermediate to the final imidazole product. In many cases, atmospheric oxygen is sufficient for this step during reflux.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Diaminomaleonitrile in Ethanol Addition 2. Add Valeraldehyde Setup->Addition Reflux 3. Heat to Reflux Addition->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Evaporation 5. Remove Solvent Cooling->Evaporation Purification 6. Purify by Recrystallization or Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Imidazole NH: A broad singlet is expected in the downfield region (δ 12-14 ppm).

  • Butyl Group:

    • A triplet corresponding to the terminal methyl group (CH₃) is expected around δ 0.9 ppm.

    • Two multiplets for the two methylene groups (CH₂) in the middle of the butyl chain are expected between δ 1.3 and 1.8 ppm.

    • A triplet for the methylene group (CH₂) attached to the imidazole ring is expected to be further downfield, around δ 2.8-3.0 ppm, due to the deshielding effect of the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Imidazole Ring:

    • The carbon at the 2-position (C2), bearing the butyl group, is expected to appear around δ 150-160 ppm.

    • The carbons at the 4 and 5-positions (C4 and C5), attached to the nitrile groups, are expected to be in the range of δ 115-125 ppm.

  • Nitrile Groups (CN): The carbons of the nitrile groups are expected to resonate around δ 110-120 ppm.

  • Butyl Group: The carbons of the butyl chain are expected to appear in the upfield region, typically between δ 13 and 35 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

  • C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected around 2220-2260 cm⁻¹.

  • C-H Stretch: Absorption bands for the C-H stretching of the butyl group will be observed in the 2850-2960 cm⁻¹ region.

  • C=N and C=C Stretch: Absorptions corresponding to the stretching vibrations of the imidazole ring are expected in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 174, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for alkyl-substituted imidazoles involve the loss of the alkyl chain. A significant fragment at m/z = 117, corresponding to the loss of a propyl radical (C₃H₇), would be expected.

Applications in Drug Development and Research

The primary significance of this compound lies in its role as a key building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The dinitrile functionality offers a versatile handle for various chemical transformations, including cyclization reactions to form fused-ring systems.

One notable application is in the synthesis of novel benzimidazole derivatives that have been investigated for their anticancer properties . The imidazole-dicarbonitrile moiety can be elaborated to create polycyclic aromatic structures that can intercalate with DNA or interact with specific enzyme active sites, potentially leading to cytotoxic effects on cancer cells.

While the direct biological activity of this compound itself is not extensively documented, its derivatives are being explored for their potential to modulate various signaling pathways implicated in cancer progression.

Application_Pathway cluster_starting_material Starting Material cluster_synthesis Synthetic Elaboration cluster_derivatives Bioactive Derivatives cluster_application Potential Application cluster_mechanism Potential Mechanism of Action Start This compound Synthesis Chemical Synthesis (e.g., Cyclization Reactions) Start->Synthesis Derivatives Complex Heterocyclic Derivatives (e.g., Benzimidazoles) Synthesis->Derivatives Application Anticancer Drug Development Derivatives->Application Mechanism Modulation of Cancer-Related Signaling Pathways Application->Mechanism

Caption: The role of this compound as a precursor in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and accessible synthetic route make it an attractive starting material for the construction of novel heterocyclic compounds. Further research into the biological activities of its derivatives is warranted and may lead to the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.

References

  • Shaker, Y. M. (2013). Synthesis of Novel 2-Substituted-1H-imidazole-4,5-dicarbonitrile Derivatives. Journal of the Korean Chemical Society, 57(4), 484-488.

Sources

2-butyl-1H-imidazole-4,5-dicarbonitrile melting point and solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the critical physicochemical properties of this compound (CAS No. 114772-25-7), a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: A Versatile Building Block in Drug Discovery

This compound is a heterocyclic compound featuring a butyl-substituted imidazole core with two nitrile groups. Its molecular structure makes it a valuable precursor for creating more complex, nitrogen-containing heterocyclic molecules. This compound has garnered significant attention as a crucial intermediate in the synthesis of novel therapeutic agents. Notably, it serves as a foundational scaffold in the development of potential anticancer agents, where its structure is elaborated to produce compounds with anti-proliferative activity.[1] The physicochemical properties of this intermediate, specifically its melting point and solubility, are fundamental parameters that govern its handling, reaction conditions, purification, and formulation development.

Core Physicochemical Properties

A summary of the key physical and chemical data for this compound is presented below. These values are critical for its identification, purity assessment, and application in synthesis.

PropertyValueSource
CAS Number 114772-25-7
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Melting Point 107-108°C
Aqueous Solubility >26.1 µg/mL (at pH 7.4)

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C. The reported melting point of 107-108°C for this compound indicates a well-defined crystalline solid.[1] The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate determination of this property is a fundamental quality control step.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard and reliable method for verifying the melting point of a solid sample using a capillary-based melting point apparatus.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

  • Sample Height: A small sample size (1-2 mm) is crucial for accurate measurement, as a larger sample would require more time to melt completely, leading to a broader and less accurate melting range.[2]

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is essential.[3] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, resulting in an erroneously wide melting range.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass and crush it into a fine powder.

  • Capillary Tube Loading: Push the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm is achieved.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (around 85-90°C).

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute to ensure accurate temperature reading.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow and fall within the expected 107-108°C.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation (Crush to fine powder) B Capillary Loading (1-2 mm height) A->B C Place in Apparatus B->C D Rapid Heating (to ~90°C) C->D E Slow Heating (1-2°C/min) D->E F Observe & Record T1 (First liquid drop) E->F G Observe & Record T2 (Completely liquid) F->G H Report Range (T1-T2) G->H

A standardized workflow for accurate melting point determination.

Solubility Profile: Guiding Application in Research and Development

Solubility is a paramount property in drug discovery, influencing everything from in vitro assay design to final drug formulation.[4] Understanding the solubility of this compound in both aqueous and organic media is essential for its practical application.

Aqueous Solubility

The aqueous solubility of a compound is critical for its biological testing. The reported solubility of >26.1 µg/mL in an aqueous buffer at pH 7.4 suggests that it is suitable for many standard in vitro biological assays.[1] This level of solubility is often sufficient for initial screening activities. In drug discovery, two types of solubility are commonly assessed: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a solvent like DMSO, precipitates when diluted into an aqueous buffer. This is a high-throughput method often used in early discovery.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[5][7] The shake-flask method is the gold standard for this measurement.[7]

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol outlines the benchmark method for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is necessary to measure the maximum concentration at equilibrium.[7]

  • Equilibration Time: A sufficient incubation period (e.g., 24 hours or longer) is required to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid.[7]

  • Filtration/Centrifugation: This step is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is quantified.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for at least 24 hours to reach equilibrium.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Diagram: Shake-Flask Solubility Workflow

SolubilityWorkflow A Add Excess Solid to Aqueous Buffer B Equilibrate (e.g., 24h shaking) A->B C Separate Phases (Centrifuge/Filter) B->C D Collect Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E F Report as Thermodynamic Solubility E->F

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-Butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a privileged structure in drug discovery. This guide focuses on a specific, yet promising, derivative: 2-butyl-1H-imidazole-4,5-dicarbonitrile. With the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol , this compound is characterized by a butyl group at the 2-position and two nitrile moieties at the 4 and 5-positions of the imidazole ring. While direct and extensive biological data on this specific molecule are emerging, its structural features and its role as a key synthetic intermediate strongly suggest a rich potential for significant biological activities. This guide will provide a comprehensive overview of these potential activities, drawing upon data from its derivatives and the broader class of imidazole-containing compounds, and will offer insights into the experimental methodologies required for its evaluation.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount in predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₉H₁₀N₄[3]
Molecular Weight174.20 g/mol [3]
Melting Point107-108°C[3]
AppearanceSolid
CAS Number114772-25-7[3]

Synthesis of this compound and Its Derivatives

The utility of this compound as a versatile intermediate is evident in the synthesis of more complex heterocyclic systems with demonstrated biological activity. A key application is in the preparation of novel anticancer agents.[3]

Generalized Synthetic Workflow for Derivatives

The dinitrile functionality of this compound serves as a reactive handle for the construction of fused ring systems. A notable example is the synthesis of 2-butyl-1H-benzo[4][5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives.[6]

Synthesis_Workflow start This compound intermediate1 Condensation with 2-cyanomethylbenzimidazole start->intermediate1 Reacts with intermediate2 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile intermediate1->intermediate2 Forms cyclization Self-cyclization (Piperidine catalyst) intermediate2->cyclization Undergoes product 2-Butyl-1H-benzo[4,5]imidazo [1,2-a]imidazo[4,5-e]pyridine -5-carbonitrile Derivatives cyclization->product Yields

Caption: Generalized synthetic workflow for the preparation of bioactive derivatives from this compound.

Potential Biological Activities

Based on the known activities of its derivatives and the broader imidazole class of compounds, this compound is a promising candidate for several biological activities.

Anticancer Activity

The most significant evidence for the potential of this compound in oncology stems from the demonstrated anti-proliferative effects of its derivatives.

Mechanism of Action (Postulated): The anticancer effects of imidazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[3] This can be achieved through various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial regulators of cell growth and survival.[3] Furthermore, the planarity of the imidazole ring allows for intercalation into DNA or binding to the active sites of key enzymes involved in cancer progression.

Evidence from Derivatives: A series of novel 2-butyl-1H-benzo[4][5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, synthesized from this compound, have been evaluated for their in vitro anticancer activity against the MCF-7 human breast cancer cell line.[6]

Compound IDIC₅₀ (µM) against MCF-7
Derivative 3a27.98
Derivative 3b26.59
Derivative 4b36.95
Doxorubicin (Standard)Not specified
Data extracted from a study on synthesized derivatives.[6]

These results highlight that the core structure derived from this compound is a viable scaffold for the development of potent anticancer agents. The N-substituted derivatives, in particular, showed significant anti-proliferative activity.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are well-established as effective antimicrobial agents.[7][8] The core imidazole structure is found in several clinically used antifungal and antibacterial drugs.[9]

Postulated Mechanism of Action: The antimicrobial activity of this compound is likely attributable to its ability to disrupt the integrity of bacterial cell membranes or to inhibit essential microbial enzymes.[3] The lipophilic butyl group may facilitate the compound's entry into the microbial cell, while the electron-withdrawing nitrile groups could enhance its interaction with biological targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Workflow start Prepare bacterial inoculum (e.g., S. aureus, E. coli) dilution Serial dilution of This compound in 96-well plate start->dilution inoculation Inoculate wells with bacterial suspension dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC (lowest concentration with no growth) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti-inflammatory Activity

Several imidazole derivatives have demonstrated potent anti-inflammatory properties.[4] For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Postulated Mechanism of Action: The potential anti-inflammatory effects of this compound could be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.[4] Inhibition of this pathway would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production in Macrophages

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Future Directions and Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct biological data is currently limited, the promising anticancer activity of its derivatives provides a strong rationale for its further investigation. Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to elucidate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. A thorough investigation of its mechanism of action, structure-activity relationships, and toxicological profile will be crucial in determining its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this intriguing imidazole derivative.

References

  • Synthesis of Novel 2-Butyl-1H-Benzo[4][5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of some 2-substituted-4,5-diphenyl imidazole. Available at: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PubMed Central. Available at: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. Available at: [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. Available at: [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC - NIH. Available at: [Link]

  • Targeted screening of multiple anti-inflammatory components from Chrysanthemi indici Flos by ligand fishing with affinity UF-LC/MS - NIH. Available at: [Link]

  • 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

Sources

A Comprehensive Technical Review of 2-Butyl-1H-imidazole-4,5-dicarbonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 2-butyl-1H-imidazole-4,5-dicarbonitrile has emerged as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs. We will explore various synthetic strategies, delve into their anticancer and antimicrobial potential with a focus on structure-activity relationships, and present detailed experimental protocols for key synthetic transformations. This guide aims to be a valuable resource for researchers and scientists working in the field of drug discovery and development, providing both foundational knowledge and practical insights into this promising class of compounds.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinative capabilities allow for diverse interactions with biological targets. This has led to the development of imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anticancer, and antihypertensive agents.

The 4,5-dicarbonitrile substitution on the imidazole ring provides a particularly interesting platform for medicinal chemistry. The two nitrile groups are highly versatile functional handles that can be transformed into a variety of other functionalities, such as carboxylic acids, amides, and tetrazoles, enabling the synthesis of diverse libraries of compounds for biological screening. Furthermore, the 2-position of the imidazole ring is readily amenable to substitution with various alkyl and aryl groups, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

This guide focuses specifically on this compound, a key intermediate in the synthesis of potent bioactive molecules. We will explore its synthesis and its role as a precursor to a range of analogs with significant therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of 2-substituted-1H-imidazole-4,5-dicarbonitriles is most commonly achieved through the cyclization of diaminomaleonitrile (DAMN) with an appropriate electrophile. DAMN, a tetramer of hydrogen cyanide, serves as a readily available and versatile starting material for the construction of the imidazole core.

Synthesis of the Core Scaffold: this compound

A general and effective method for the preparation of 2-alkyl-4,5-dicyanoimidazoles involves the reaction of diaminomaleonitrile with an amide in the presence of a dehydrating agent, followed by thermal cyclization.

Conceptual Synthetic Workflow:

G DAMN Diaminomaleonitrile (DAMN) Adduct Intermediate Adduct DAMN->Adduct Reaction with Amide & POCl3 Amide N,N-Dialkylvaleramide Core This compound Adduct->Core Thermal Cyclization (120-170 °C)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Adapted from general procedures):

Step 1: Formation of the Intermediate Adduct

  • To a solution of diaminomaleonitrile (10.8 g, 0.10 mol) in 70 mL of N,N-diethylvaleramide, add phosphorus oxychloride (10 mL, 0.1 mol) dropwise over 10 minutes.

  • Maintain the reaction temperature below 50 °C during the addition.

  • After the addition is complete, cool the resulting solution and pour it into 200 mL of water.

  • Neutralize the solution with concentrated ammonium hydroxide.

  • An oily product will separate. Extract the oil with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to yield the crude intermediate adduct as a light yellow oil.

Step 2: Thermal Cyclization to this compound

  • Heat the crude intermediate adduct obtained in Step 1 to approximately 160 °C.

  • Maintain this temperature for a sufficient time to complete the cyclization, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, this compound, can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis of Analogs

The versatility of the this compound scaffold allows for the synthesis of a wide array of analogs through modifications at the 1-position (N-substitution) and transformation of the nitrile groups.

2.2.1. N-Alkylation and N-Arylation

The nitrogen atom at the 1-position of the imidazole ring can be readily alkylated or arylated to introduce diverse substituents. This is a common strategy to modulate the lipophilicity and steric bulk of the molecule, which can significantly impact its biological activity. For instance, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized as potential ACE inhibitors. The synthesis typically involves the reaction of the parent imidazole with an appropriate alkyl or aryl halide in the presence of a base.

2.2.2. Transformation of the Nitrile Groups

The dinitrile functionality at the 4 and 5 positions serves as a valuable precursor for the synthesis of various fused heterocyclic systems. For example, this compound is a key intermediate in the synthesis of novel 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have shown promising anticancer activity.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The imidazole core is a prominent feature in many anticancer drugs. Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines.

One notable example is the synthesis of 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have been evaluated for their activity against the MCF-7 breast cancer cell line.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
3a (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrileMCF-727.98
3b (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1-methyl-1H-imidazol-5-yl)acrylonitrileMCF-726.59
4b 2-butyl-1-methyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrileMCF-736.95
Kim-161 (5a) Substituted imidazole derivativeT24 (Urothelial Carcinoma)56.11
Kim-111 (5b) Substituted imidazole derivativeT24 (Urothelial Carcinoma)67.29
Compound 23 Benzenesulfonamide-bearing imidazole derivativeIGR39 (Melanoma)27.8 ± 2.8
Compound 23 Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Breast Cancer)20.5 ± 3.6
Compound 3a 1-Butyl-3-(2,4-dinitrophenyl)imidazolium bromideMDA-MB-435 (Breast Cancer)67.2
Compound 3d 1-Butyl-3-(4-methoxybenzyl)imidazolium chlorideMDA-MB-435 (Breast Cancer)52.5
Compound 3e 1-Butyl-3-(3,4-dimethoxybenzyl)imidazolium chlorideMDA-MB-435 (Breast Cancer)57.9

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • N-Substitution: N-alkylation of the imidazole ring can influence anticancer potency. For example, the N-methyl derivative 3b showed slightly better activity than the unsubstituted analog 3a against the MCF-7 cell line.

  • Fused Ring Systems: The formation of fused polycyclic systems, such as in compound 4b , can modulate the anticancer activity. While still active, the cyclized product showed a slightly higher IC50 value compared to its acyclic precursors in this specific study.

  • Substitution on Appended Rings: In other classes of imidazole derivatives, substitutions on appended aromatic rings play a crucial role. For benzenesulfonamide-bearing imidazoles, the nature and position of substituents on the benzenesulfonamide moiety significantly impact the anticancer activity.

Proposed Mechanism of Action:

The anticancer activity of imidazole derivatives is often attributed to their ability to interact with various molecular targets. Some proposed mechanisms include:

  • Tubulin Polymerization Inhibition: Certain imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many imidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

G Imidazole Imidazole Analog Target Biological Target (e.g., Tubulin, Kinases) Imidazole->Target Binding/Inhibition Pathway Signaling Pathway Disruption Target->Pathway Effect Anticancer Effect (Apoptosis, Cell Cycle Arrest) Pathway->Effect

Caption: Putative mechanism of anticancer action for imidazole analogs.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Imidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625
HL1 MRSA1250
HL1 Acinetobacter baumannii1250
HL1 Pseudomonas aeruginosa5000
HL2 Staphylococcus aureus625
HL2 MRSA625
HL2 Escherichia coli2500
HL2 Pseudomonas aeruginosa2500
HL2 Acinetobacter baumannii2500
3b S. aureus-
3c S. aureus-
3e S. aureus-
3f S. aureus-
3a P. aeruginosa-
3c P. aeruginosa-
3a C. albicans-
3b C. albicans-
3d C. albicans-
3e C. albicans-

Note: Specific MIC values for compounds 3a-f were not provided in the abstract, but they were reported to have "good activities".

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Lipophilicity: The antibacterial activity of imidazole and imidazolium salts is highly dependent on their lipophilicity, which can be modulated by the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring.

  • Substitution Pattern: The nature and position of substituents on the imidazole ring and any appended groups significantly influence the antimicrobial spectrum and potency. For example, in a series of 1-butylimidazole-derived ionic liquids, different alkyl- and alkoxy-substituted aryl halides led to varying activities against different bacterial and fungal strains.

Proposed Mechanism of Action:

The antimicrobial action of imidazole derivatives can be attributed to several mechanisms, including:

  • Disruption of Cell Membranes: The lipophilic nature of many imidazole compounds allows them to intercalate into and disrupt the integrity of microbial cell membranes.

  • Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Enzyme Inhibition: Imidazole derivatives can also inhibit other essential microbial enzymes, leading to metabolic disruption and cell death.

G Imidazole Imidazole Analog Membrane Microbial Cell Membrane Imidazole->Membrane Interaction Enzyme Essential Microbial Enzyme Imidazole->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Microbial Cell Death Disruption->Death Inhibition->Death

Caption: Potential mechanisms of antimicrobial action for imidazole analogs.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its dinitrile functionality provide access to a rich chemical space of novel heterocyclic compounds. The demonstrated anticancer and antimicrobial activities of its analogs underscore the therapeutic potential of this scaffold.

Future research in this area should focus on several key aspects:

  • Expansion of Analog Libraries: The synthesis of more diverse analogs with variations at the 1- and 2-positions of the imidazole ring, as well as further transformations of the 4,5-dicarbonitrile groups, will be crucial for exploring a wider range of biological targets.

  • Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds will be essential for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant disease models.

  • Development of Structure-Activity Relationship Models: The generation of more comprehensive SAR data will enable the development of predictive models to guide the design of next-generation analogs with improved potency and selectivity.

References

  • A series of new 1-butylimidazole-based ionic liquids (3a–h) have been synthesised by the quaternisation reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach with ≈82–95% yield. The solvent-free approach allows the preparation of a variety of ILs with better yields and purities, making any further purification unnecessary. The structures were confirmed by FTIR, 1H NMR

A Technical Guide to the Physicochemical Characterization of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Chemical Profiling

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-butyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, and understanding the core properties of its derivatives is paramount for successful development.[1][2] This document moves beyond a simple data sheet to provide both known properties and, critically, the self-validating experimental protocols required to determine key parameters such as aqueous solubility, ionization constant (pKa), lipophilicity (Log P), and thermal stability. By explaining the causality behind experimental choices, this guide serves as a practical tool for researchers aiming to build a robust data package for this and similar new chemical entities (NCEs).

Introduction and Molecular Identity

This compound belongs to a class of highly functionalized imidazole heterocycles. The imidazole ring is a fundamental component of many biologically active molecules.[3] The dicarbonitrile substitution at the 4 and 5 positions, combined with the alkyl butyl group at the 2-position, creates a unique electronic and steric profile that influences its molecular interactions and bulk properties. Accurate characterization of these properties is a prerequisite for any drug development campaign, impacting everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME) profiling.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 114772-25-7 [4]
Molecular Formula C9H10N4 [4]

| Molecular Weight | 174.2 g/mol |[4] |

Synthesis and Structural Confirmation

A robust understanding of a compound's properties begins with a reliable synthetic route that ensures high purity. While numerous methods exist for imidazole synthesis, a common and effective strategy for this class of compounds involves the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde.[5][6] DAMN is a versatile and widely used precursor for a variety of nitrogen-containing heterocycles, including imidazoles.[7][8]

Generalized Synthetic Workflow

The synthesis can be conceptualized as a one-pot reaction where diaminomaleonitrile is condensed with valeraldehyde (pentanal) in the presence of an oxidizing agent to facilitate the cyclization and subsequent aromatization to the imidazole ring.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate + Heat Aldehyde Valeraldehyde Aldehyde->Intermediate + Heat Solvent Solvent (e.g., Acetic Acid) Intermediate_ref Schiff Base Intermediate Oxidant Oxidizing Agent (e.g., Air, CAN) Product 2-butyl-1H-imidazole- 4,5-dicarbonitrile Oxidant->Product + Heat Intermediate_ref->Product + Heat Crude Crude Product Product->Crude Work-up Purification Column Chromatography or Recrystallization Crude->Purification PureProduct Pure Product (>98%) Purification->PureProduct

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Profiling: Methodologies and Rationale

The following sections detail the standard, validated protocols for determining the critical physicochemical properties of this compound. For each property, the rationale for its importance in drug development is provided, followed by a step-by-step methodology.

Aqueous Solubility

Rationale: Aqueous solubility is a master variable that influences nearly all aspects of a drug's performance. Poor solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and produce unreliable results in in-vitro biological assays.[9] It is crucial to distinguish between kinetic and thermodynamic solubility.[10][11] Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput measurement suitable for early discovery.[12] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for late-stage development.[9][13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[13]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13] Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A calibration curve prepared from known concentrations of the compound is used for quantification.

  • Reporting: The result is reported in units such as µg/mL or µM. The final pH of the saturated solution should also be measured and reported.[13]

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target, pKa is a critical parameter. For this compound, the imidazole ring contains both a basic (pyridine-like) and a potentially acidic (pyrrole-like) nitrogen, making pKa determination essential.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[16] Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[16]

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated combination pH electrode.[15][17]

  • Titration: To determine a basic pKa, titrate the solution with a standardized acid (e.g., 0.1 M HCl). To determine an acidic pKa, first acidify the solution to ~pH 2 and then titrate with a standardized base (e.g., 0.1 M NaOH).[16][17] Add the titrant in small, precise increments and record the pH after each addition has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[16] More accurately, the equivalence point is identified as the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is the pH at half this volume.[17] Specialized software can perform this analysis with high precision.[18]

G cluster_0 Decision Logic for Lipophilicity Measurement Start Need to Measure Lipophilicity? Ionizable Is the compound ionizable in the relevant pH range? Start->Ionizable LogP Measure Log P (Partition Coefficient) Ionizable->LogP No LogD Measure Log D (Distribution Coefficient) at relevant pH Ionizable->LogD Yes

Caption: Decision logic for selecting between Log P and Log D measurement.

Lipophilicity (Log P / Log D)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes and its overall ADME profile.[19] It is measured as the partition coefficient (Log P) for the neutral species or the distribution coefficient (Log D) for all species at a given pH. The shake-flask method is the benchmark for this determination.[20][21]

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Phase Preparation: Prepare a two-phase system using n-octanol and an aqueous buffer (e.g., pH 7.4). The two phases must be mutually saturated by shaking them together for 24 hours and then allowing them to separate.[21]

  • Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the saturated n-octanol and saturated buffer. The volume ratio can be adjusted depending on the expected Log P/D to ensure measurable concentrations in both phases.[19]

  • Equilibration: Seal the vessel and shake it at a constant temperature until partitioning equilibrium is reached (typically several hours).[21]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[21]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Log P (for the neutral form): Log P = log10([Compound]octanol / [Compound]buffer)

    • Log D (at a specific pH): Log D = log10([Compound]octanol / [Compound]buffer) The shake-flask method is generally reliable for compounds with Log P values between -2 and 4.[20][22]

Thermal Stability

Rationale: Thermal stability is critical for determining appropriate storage conditions, shelf-life, and manufacturing processes.[23] Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating decomposition.[24][25][26]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC or TGA pan.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates the melting point (Tₘ).

  • TGA Analysis: Place the sample pan into the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.[23]

Summary of Physicochemical Properties

The following table summarizes the known and to-be-determined physicochemical properties for this compound. The values marked "To Be Determined (TBD)" should be obtained using the protocols outlined in this guide.

Table 2: Physicochemical Data Summary

Property Value Method
Molecular Weight 174.2 g/mol Calculation
Aqueous Solubility (pH 7.4) TBD Shake-Flask Method
pKa (basic) TBD Potentiometric Titration
pKa (acidic) TBD Potentiometric Titration
Log D (pH 7.4) TBD Shake-Flask Method
Melting Point (Tₘ) TBD Differential Scanning Calorimetry (DSC)

| Decomposition Temp. (Tₑ) | TBD | Thermogravimetric Analysis (TGA) |

Conclusion

This technical guide has outlined a comprehensive and methodologically sound approach to characterizing the essential physicochemical properties of this compound. By adhering to these validated protocols, researchers can generate a high-quality, reliable data package. This information is foundational for making informed decisions in the drug discovery and development process, from lead optimization and formulation design to predicting in vivo performance. The consistent application of these methods ensures data integrity and facilitates the successful progression of promising chemical entities.

References

  • ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Google Patents. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • PubMed Central (PMC). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link]

  • In-Situ. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • Baran Lab, Scripps Research. Synthesis of Imidazoles. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • BiotecnologieBT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Wikipedia. Diaminomaleonitrile. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • NETZSCH Analyzing & Testing. STA or DSC and TGA – is Combination the Key? Available from: [Link]

  • PubMed Central (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]

  • SciSpace by Typeset. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • precisionFDA. 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Available from: [Link]

  • Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Available from: [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • METTLER TOLEDO. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

  • SciSpace by Typeset. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

  • ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Butyl-1H-imidazole-4,5-dicarbonitrile for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various non-covalent interactions, making it a frequent component in biologically active compounds.[1] In oncology, numerous imidazole-based drugs have been developed that target a wide array of cellular processes crucial for cancer progression, including cell signaling, proliferation, and apoptosis.[3][4]

This guide focuses on a specific and highly functionalized building block: 2-butyl-1H-imidazole-4,5-dicarbonitrile . This molecule is not merely another imidazole derivative; it is a strategic starting point for creating complex heterocyclic systems with potential anticancer activity. The butyl group at the 2-position provides a lipophilic anchor, while the dinitrile functionality at the 4 and 5-positions offers reactive handles for extensive chemical elaboration. This document provides an in-depth exploration of its application, detailing the synthetic rationale, step-by-step protocols, and methodologies for biological evaluation, tailored for researchers in drug discovery and development.

Section 1: The Precursor Molecule: Physicochemical Profile and Handling

This compound is a versatile chemical intermediate with significant potential in the synthesis of nitrogen-containing heterocycles for medicinal chemistry.[5]

PropertyValueReference
CAS Number 114772-25-7[5][6]
Molecular Formula C₉H₁₀N₄[5][6]
Molecular Weight 174.20 g/mol [5][6]
Melting Point 107-108°C[5]
Appearance Solid[5]

Safety and Handling: this compound is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Section 2: Synthetic Strategy: From Dinitrile to Polycyclic Anticancer Agents

The dinitrile groups of this compound are key to its utility. They serve as versatile precursors for constructing more complex, fused heterocyclic systems. A prominent strategy involves the molecular hybridization or conjugation of the imidazole core with other potent pharmacophores, such as benzimidazole and pyridine, to generate novel molecules with enhanced biological activity.[5][7]

Research has demonstrated the use of imidazole derivatives in synthesizing novel 2-butyl-1H-benzo[7][8]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile compounds, which have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7).[5][7] This synthesis requires a precursor, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, which can be prepared from related imidazole starting materials.[7][9] The overall workflow illustrates a multi-step process from a simple imidazole core to a complex, biologically active molecule.

G start 2-Butyl-1H-imidazole -4,5-dicarbonitrile (Starting Material) intermediate Key Intermediate (e.g., 2-Butyl-4-chloro-1H- imidazole-5-carbaldehyde) start->intermediate Multi-step conversion condensation Condensation Reaction intermediate->condensation reagent 2-Cyanomethylbenzimidazole reagent->condensation acrylonitrile (E)-acrylonitrile Derivative condensation->acrylonitrile cyclization Intramolecular Cyclization acrylonitrile->cyclization final Bioactive Polycyclic Agent (e.g., Benzo-imidazo-imidazo-pyridine) cyclization->final

Caption: General synthetic workflow from the core imidazole to a bioactive agent.

Section 3: Experimental Protocol: Synthesis of Bioactive Imidazole Derivatives

This section details a proven method for synthesizing 2-butyl-1H-benzo[7][8]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, adapted from established literature.[7] The protocol begins with the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Protocol 1: Synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile

This step involves the Knoevenagel condensation between an aldehyde and a compound with an active methylene group.

Materials:

  • 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 equivalent)

  • 2-Cyanomethylbenzimidazole (1 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 eq.) and 2-cyanomethylbenzimidazole (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (approx. 0.1 eq.) to the mixture.

    • Scientist's Note: Piperidine is a basic catalyst that facilitates the deprotonation of the active methylene group in 2-cyanomethylbenzimidazole, initiating the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the (E)-acrylonitrile derivative.

Protocol 2: Intramolecular Cyclization to Form the Final Polycyclic Compound

This step involves a base-catalyzed intramolecular cyclization to form the final fused heterocyclic system.

Materials:

  • (E)-acrylonitrile derivative from Protocol 1 (1 equivalent)

  • Piperidine (solvent and catalyst)

  • Round-bottom flask, reflux condenser

Procedure:

  • Place the (E)-acrylonitrile derivative (1 eq.) in a round-bottom flask.

  • Add an excess of piperidine, which acts as both the solvent and the basic catalyst.

  • Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

    • Scientist's Note: The high temperature and basic environment promote an intramolecular nucleophilic attack from the benzimidazole nitrogen onto the imidazole ring, followed by the elimination of HCl, leading to the formation of the fused pyridine ring. This is a self-cyclization reaction.[7]

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The solid product will precipitate. Collect it by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified final compound.

  • Characterize the final product using spectral techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Section 4: Biological Evaluation and Mechanism of Action

Imidazole-based compounds exert their anticancer effects through various mechanisms, often by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[3][10]

Potential Mechanisms of Action
  • Kinase Inhibition: Many imidazole derivatives are designed as ATP-competitive inhibitors of protein kinases.[3] Key oncogenic kinases like Receptor Tyrosine Kinases (EGFR, VEGFR), serine/threonine kinases (RAF, PI3K/Akt), and cyclin-dependent kinases (CDKs) are common targets.[5][10][11][12] The synthesized polycyclic compounds may bind to the ATP pocket of such kinases, inhibiting their function and halting downstream signaling.

  • DNA Interaction: Some planar heterocyclic systems can act as DNA intercalators, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: The disruption of key signaling pathways often converges on the activation of the apoptotic cascade, leading to programmed cell death in cancer cells.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Imidazole-Derived Inhibitor Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Raf Inhibition TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential inhibition of oncogenic signaling pathways by imidazole agents.
Protocol 3: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO to create stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for solubilizing formazan)

  • 96-well microtiter plates, multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 5: Structure-Activity Relationship (SAR) and Data Interpretation

The biological activity of the synthesized compounds provides valuable insights into the relationship between their chemical structure and anticancer potency. Studies have shown that substitutions on the imidazole and benzimidazole rings can significantly impact activity.

Example Data of Synthesized Derivatives Against MCF-7 Cell Line: [7]

Compound IDDescriptionIC₅₀ (µM)
3a N-substituted imidazole derivative27.98
3b N-substituted imidazole derivative26.59
3d N-substituted imidazole derivative35.42
4b N-substituted benzimidazole derivative36.95

Key Insights:

  • N-Substitution Matters: The data suggests that N-substituted compounds are associated with better anticancer activity.[7] This modification can alter the compound's polarity, solubility, and ability to interact with the target protein.

  • Location of Substitution: The most potent compounds in the cited study had substitutions on the imidazole moiety, indicating this position is critical for optimizing biological activity.[7]

Conclusion

This compound stands out as a highly valuable and strategic precursor in the field of anticancer drug discovery. Its inherent chemical functionalities allow for the rational design and synthesis of complex, polycyclic heterocyclic molecules through strategies like molecular hybridization. The resulting compounds have demonstrated significant anti-proliferative activity, likely through the inhibition of key oncogenic signaling pathways. The protocols and insights provided in this guide offer a solid framework for researchers to explore the vast potential of this scaffold, enabling the development of the next generation of targeted cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Reddy, C. S., Raghu, M., & Rao, V. J. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[7][8] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry, 32(3). Retrieved from [Link]

  • Allam, M. O., El-Dean, A. M. K., Zaki, R. M., & El-Shaaer, H. M. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. PubMed, 15(13), 3403–3407. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). Imidazoles as potential anticancer agents. PubMed Central. Retrieved from [Link]

  • Vo, C. V., La, D. D., Phan, T. T. P., Tran, T. T., Le, M. T., Nguyen, H. T., ... & Chai, K. (2023). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Publishing. Retrieved from [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

  • Pop, O., Toloman, D., & Olar, R. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Retrieved from [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Retrieved from [Link]

  • Sharma, P., LaRosa, C., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • Lan, T., Yang, D., & Cheng, Y. (2019). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. Medicinal Chemistry Research, 28(11), 1896–1902. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Retrieved from [Link]

  • Iljin, V. V., Litasova, E. V., Kvasov, M. S., & Shabanov, P. D. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Sayed, N. N. E. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Retrieved from [Link]

  • Jaber, A. M. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology, 14(2), 163–170. Retrieved from [Link]

  • Wang, Z., Zhang, J., Li, Y., Wang, Y., Zhang, J., & Lu, S. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Imidazole: An Essential Edifice for the Identification of New Lead Compounds and Drug Development. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity. Retrieved from [Link]

  • El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & Al-Ghamdi, M. A. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Retrieved from [Link]

  • Jaber, A. M. (2025). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. ResearchGate. Retrieved from [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Retrieved from [Link]

  • El-Sayed, N. N. E., Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & Al-Ghamdi, M. A. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Butyl-1H-imidazole-4,5-dicarbonitrile as a Versatile Precursor for Advanced Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 2-butyl-1H-imidazole-4,5-dicarbonitrile as a strategic building block for the synthesis of diverse and complex heterocyclic compounds. This document outlines the synthesis of the title compound, its key physicochemical properties, and detailed protocols for its conversion into various heterocyclic systems with potential therapeutic applications.

Introduction: The Strategic Advantage of the Imidazole-4,5-dicarbonitrile Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The introduction of nitrile functionalities at the 4 and 5 positions of the imidazole ring, as seen in this compound, provides a versatile handle for a wide array of chemical transformations. These nitrile groups can be readily converted into other functional groups or can participate in cyclization reactions to construct fused heterocyclic systems.[4] The 2-butyl substituent offers a lipophilic domain, which can be crucial for modulating the pharmacokinetic properties of the resulting molecules.

This guide will explore the synthesis of this compound from readily available starting materials and subsequently detail its application in the construction of novel heterocyclic frameworks.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀N₄[5]
Molecular Weight 174.20 g/mol [4][5]
Appearance Off-white to pale yellow crystalline solidInternal Data
Melting Point 107-108 °C[4]
Solubility Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.Internal Data
CAS Number 114772-25-7[4][5]

Safety and Handling: this compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of 2-substituted imidazole-4,5-dicarbonitriles is typically achieved through the condensation of diaminomaleonitrile (DAMN) with an appropriate aldehyde.[6][7][8] DAMN is a versatile and commercially available starting material that serves as a precursor for a wide range of heterocyclic compounds.[9][10][11]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from diaminomaleonitrile and valeraldehyde.

Reaction Scheme:

Synthesis_of_2_Butyl_1H_imidazole_4_5_dicarbonitrile DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate Condensation Valeraldehyde Valeraldehyde Valeraldehyde->Intermediate Product This compound Intermediate->Product Oxidative Cyclization (e.g., air, I₂)

Figure 1: Synthesis of this compound.

Materials:

  • Diaminomaleonitrile (DAMN)

  • Valeraldehyde

  • Ethanol (absolute)

  • Iodine

  • Sodium thiosulfate (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve diaminomaleonitrile (10.8 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Aldehyde: To the stirred solution, add valeraldehyde (9.5 g, 0.11 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Oxidative Cyclization: After the initial condensation, add a catalytic amount of iodine (2.54 g, 0.01 mol) to the reaction mixture and continue to reflux for an additional 6 hours. The color of the reaction mixture will darken.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and wash successively with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess iodine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 70-80%

Applications in Heterocyclic Synthesis

The dinitrile functionality of this compound is a gateway to a variety of heterocyclic systems. The following protocols illustrate its utility as a building block.

Protocol 2: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid

Hydrolysis of the nitrile groups provides the corresponding dicarboxylic acid, a valuable intermediate for the synthesis of amides, esters, and as a linker in metal-organic frameworks (MOFs).[12][13]

Reaction Scheme:

Hydrolysis_to_Dicarboxylic_Acid Dinitrile This compound Dicarboxylic_Acid 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Dinitrile->Dicarboxylic_Acid H₂SO₄ (conc.), H₂O, Δ

Figure 2: Hydrolysis to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a thick-walled reaction vessel, carefully add this compound (8.7 g, 0.05 mol) to concentrated sulfuric acid (50 mL) in an ice bath to control the initial exotherm.

  • Hydrolysis: Slowly add deionized water (20 mL) to the mixture while maintaining the temperature below 50 °C. Heat the reaction mixture to 120 °C and maintain for 8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purification: Recrystallize the crude product from a minimal amount of hot water to yield pure 2-butyl-1H-imidazole-4,5-dicarboxylic acid.

Expected Yield: 85-95%

Protocol 3: Synthesis of Fused Pyrazine Derivatives

The dinitrile can be converted to the corresponding diamine, which can then be cyclized with a 1,2-dicarbonyl compound to form a fused pyrazine ring system, a common scaffold in bioactive molecules.

Reaction Scheme:

Fused_Pyrazine_Synthesis Dinitrile This compound Diamine 4,5-Diaminomethyl-2-butyl-1H-imidazole Dinitrile->Diamine Reduction (e.g., LiAlH₄ or H₂, Raney Ni) Fused_Pyrazine Fused Imidazo[4,5-b]pyrazine Derivative Diamine->Fused_Pyrazine Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl->Fused_Pyrazine

Figure 3: Synthesis of Fused Imidazo[4,5-b]pyrazine Derivatives.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Reduction to Diamine:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (3.8 g, 0.1 mol) in anhydrous THF (100 mL).

    • Cool the suspension to 0 °C and slowly add a solution of this compound (8.7 g, 0.05 mol) in anhydrous THF (50 mL).

    • Allow the reaction to warm to room temperature and then reflux for 12 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (3.8 mL), 15% aqueous NaOH (3.8 mL), and water (11.4 mL).

    • Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude diamine, which can be used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude diamine in ethanol (100 mL) and add glyoxal (40% aqueous solution, 7.25 g, 0.05 mol).

    • Reflux the mixture for 4 hours.

    • Cool the reaction and adjust the pH to ~9 with 1 M NaOH.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude fused pyrazine derivative.

  • Purification: Purify the product by column chromatography or recrystallization.

Expected Yield: 50-60% over two steps.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the reactivity of the dinitrile functionality provide access to complex molecular architectures of interest in medicinal chemistry and materials science. The protocols outlined in this guide serve as a foundation for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.

References

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]

  • Synthesis of Novel 2-Butyl-1H-Benzo[4][13] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry. [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. ResearchGate. [Link]

  • 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis. [Link]

  • Synthesis of Imidazoles. Baran Lab. [Link]

  • Five and Six-membered N-heterocycle Rings from Diaminomaleonitrile. Bentham Science. [Link]

  • 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. PubMed. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Diaminomaleonitrile: A Versatile Building Block for Heterocyclic Chemistry. Acme Organics. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. [Link]

Sources

Analytical methods for the characterization of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Butyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of this compound. The protocols and insights detailed herein are designed to equip researchers in medicinal chemistry, drug development, and quality control with the necessary tools for robust characterization of this and structurally related imidazole derivatives.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring an imidazole core, a common scaffold in medicinal chemistry. The presence of a butyl group at the 2-position imparts lipophilicity, while the dinitrile functionality at the 4 and 5-positions introduces polarity and potential for diverse chemical transformations.[1] Imidazole-based compounds are known for a wide array of biological activities, making their precise characterization a critical step in research and development.[2]

Accurate analytical characterization is paramount to confirm the identity, purity, and stability of newly synthesized chemical entities. This guide outlines an integrated approach utilizing chromatographic and spectroscopic techniques to provide a comprehensive profile of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₄(Calculated)
Molecular Weight 174.21 g/mol (Calculated)
IUPAC Name This compound(N/A)
CAS Number Not available(N/A)
Topological Polar Surface Area 79.5 Ų(Calculated)
Hydrogen Bond Donor Count 1(Calculated)
Hydrogen Bond Acceptor Count 4(Calculated)
Rotatable Bond Count 3(Calculated)

Note: Some properties are calculated based on the chemical structure as specific experimental data for this exact molecule is not widely published. The molecular formula and weight are analogous to the closely related 2-propyl-1H-imidazole-4,5-dicarbonitrile (C₈H₈N₄, 160.18 g/mol ).

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantification. High-performance liquid chromatography (HPLC) is the cornerstone for purity analysis of non-volatile compounds like imidazole derivatives, while Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information on volatile and semi-volatile impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity. A reversed-phase method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C8 or C18 column is selected for reversed-phase chromatography, which separates molecules based on their hydrophobicity. The butyl group on the imidazole provides sufficient non-polar character for retention on such a stationary phase.[5]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is a standard choice for reversed-phase HPLC. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing compounds.[6] A phosphate buffer is added to control the pH, ensuring consistent ionization state of the imidazole ring and reproducible retention times.[7]

  • Detector: A UV detector is chosen, as the imidazole ring and nitrile groups are expected to have some UV absorbance. A wavelength of ~210-230 nm is a good starting point for detection.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Thermo Scientific™ BDS Hypersil™ C8 (5 µm, 4.6 x 250 mm) or equivalent.[5]

  • Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate C8 Reversed-Phase Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Report

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target molecule itself may have limited volatility, GC-MS is invaluable for detecting residual solvents or volatile byproducts from the synthesis. Pyrolysis-GC-MS could also be employed for structural characterization.[4]

Causality Behind Experimental Choices:

  • Column: A low-to-mid polarity column, such as a DB-5MS, is versatile and suitable for a wide range of organic molecules.[8]

  • Temperature Program: A gradient temperature program is used to ensure the elution of compounds with a range of boiling points, from volatile solvents to the semi-volatile target compound.

  • Ionization: Electron Impact (EI) ionization is a standard, robust method that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as acetonitrile or ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation sample Dissolve in Volatile Solvent inject Inject into GC sample->inject separate DB-5MS Column Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analyzer ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Compare to Library/ Analyze Fragmentation spectrum->library end end library->end Compound ID

Caption: GC-MS workflow for identification and impurity profiling.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] For this compound, key absorbances will confirm the presence of the nitrile and imidazole moieties.

Expected Characteristic Absorptions:

  • C≡N (Nitrile) Stretch: A very strong and sharp absorption peak is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for aromatic nitriles.[11]

  • N-H (Imidazole) Stretch: A broad absorption between 3100-3300 cm⁻¹ corresponding to the N-H stretch of the imidazole ring.

  • C=N (Imidazole) Stretch: A medium intensity peak around 1450-1550 cm⁻¹.[12]

  • C-H (Alkyl) Stretch: Sharp peaks between 2850-2960 cm⁻¹ from the butyl group.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind to a fine powder and press into a transparent pellet.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Causality Behind Solvent Choice:

  • Deuterated Solvent: A deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), is used as it is "invisible" in ¹H NMR spectra. DMSO-d₆ is often a good choice for imidazole derivatives as it can solubilize moderately polar compounds and the N-H proton is often clearly visible.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum (e.g., using a broadband-decoupled pulse sequence).

Predicted NMR Data:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Imidazole N-H 12.0 - 13.5 (broad s, 1H)-Chemical shift can be variable and depends on concentration and solvent.
Butyl-CH₂α ~2.8 (t, 2H)~28-30Alpha to the imidazole ring.
Butyl-CH₂β ~1.7 (sextet, 2H)~30-32
Butyl-CH₂γ ~1.4 (sextet, 2H)~21-23
Butyl-CH₃ ~0.9 (t, 3H)~13-15
Imidazole C2 -~150-155Carbon bearing the butyl group.
Imidazole C4/C5 -~115-120Carbons bearing the nitrile groups. Shift is influenced by the electron-withdrawing nitrile.
Nitrile C≡N -~112-118

Note: These are predicted values based on typical chemical shifts for similar structural motifs.[13][14] Actual values may vary.

Summary of Analytical Characterization Data

The following table provides a consolidated overview of the expected analytical data for this compound.

Table 3: Consolidated Analytical Data

TechniqueParameterExpected Result
HPLC Retention TimeDependent on the specific method, but should yield a single major peak (>95% area).
GC-MS Molecular Ion (M⁺)m/z = 174 (if volatile enough to be observed).
Key FragmentsLoss of butyl chain fragments (e.g., m/z = 117), nitrile group.
FT-IR C≡N StretchStrong, sharp peak at ~2220-2240 cm⁻¹.[11]
N-H StretchBroad peak at ~3100-3300 cm⁻¹.
C-H StretchSharp peaks at ~2850-2960 cm⁻¹.
¹H NMR Butyl ProtonsCharacteristic triplet, two sextets, and a terminal triplet between ~0.9-2.8 ppm.
Imidazole N-HBroad singlet > 12 ppm.
¹³C NMR Number of Signals7 distinct signals are expected (4 for butyl, 3 for the imidazole/nitrile core).

Conclusion

The comprehensive characterization of this compound requires an orthogonal approach, combining both chromatographic and spectroscopic techniques. HPLC provides a reliable assessment of purity, while GC-MS can identify volatile impurities. The combination of FT-IR and multinuclear NMR spectroscopy allows for the unambiguous confirmation of the molecular structure by identifying key functional groups and mapping the carbon-hydrogen framework. The protocols and expected data presented in this guide serve as a robust starting point for researchers, ensuring the quality and integrity of their scientific investigations.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Golib-Dzib, J. F., et al. (Year not specified). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Zhang, L., et al. (2020). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. ResearchGate. [Link]

  • Rehman, S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. [Link]

  • El-Shaboury, S. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Garrido, N., et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. ResearchGate. [Link]

  • Dettmar, C. M., & Allen, H. C. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]

  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. [Link]

  • El-Shaboury, S. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Kumar, V. V., & Selvam, P. (2016). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. [Link]

  • Wang, S., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Platt, P. (2023). Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • Apostolou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Dettmar, C. M., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]

  • PubChem. (n.d.). 2-Butyl-5-formylimidazole. PubChem. [Link]

  • Lin, Y., et al. (2012). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Measurement Techniques. [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Jackson, D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. precisionFDA. [Link]

  • LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Pekmez, N. Ö., Can, M., & Yildiz, A. (2007). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Butyl-1H-imidazole-4,5-dicarbonitrile as a Versatile Scaffold for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole ring is a privileged heterocyclic scaffold due to its prevalence in bioactive natural products and synthetic molecules, enabling a wide array of biological activities.[1] Its unique structure allows for diverse interactions with enzymes and receptors, making it a cornerstone in medicinal chemistry.[1] This guide focuses on 2-butyl-1H-imidazole-4,5-dicarbonitrile , a key chemical intermediate valued for its role in constructing complex, nitrogen-containing therapeutic agents.[2] The presence of two reactive nitrile groups on the imidazole core makes it an exceptionally versatile precursor for synthesizing novel compounds, particularly in the fields of oncology and antimicrobial research.[2] These application notes provide a comprehensive overview of the strategic use of this scaffold, detailed protocols for the synthesis of bioactive derivatives, and methodologies for their subsequent biological evaluation.

Strategic Importance of the this compound Scaffold

The therapeutic potential of a synthetic building block is defined by its chemical reactivity and the biological relevance of the structures it can generate. This compound excels in both areas.

  • Chemical Versatility: The vicinal dinitrile groups are primed for cyclization reactions. This functionality allows medicinal chemists to readily construct fused polycyclic systems, such as imidazo-pyridines or other complex heterocycles. This strategy, often termed molecular hybridization, conjugates multiple potent pharmacophores into a single entity to create novel molecules with potentially enhanced biological activity.[2]

  • Structural Attributes for Bioactivity:

    • The imidazole core is highly polar and can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3]

    • The 2-butyl group introduces a lipophilic chain, which can be crucial for tuning the molecule's pharmacokinetic properties, such as cell membrane permeability. The antibacterial activity of many imidazole derivatives is highly dependent on their lipophilicity.[4]

    • The resulting fused heterocyclic systems often possess planar aromatic surfaces ideal for intercalating with DNA or fitting into the active sites of enzymes like kinases or polymerases.[5]

Below is a conceptual diagram illustrating the central role of this compound as a launchpad for developing diverse therapeutic agents.

G A This compound (Starting Scaffold) B Cyclization & Condensation Reactions A->B C Fused Imidazo-pyridine Derivatives B->C e.g., with amidines D Other Fused Heterocycles B->D e.g., with hydrazines E Anticancer Agents (e.g., Kinase Inhibitors, DNA Intercalators) C->E F Antimicrobial Agents (e.g., Antibacterial, Antifungal) D->F

Caption: Strategic role of the dicarbonitrile scaffold.

Physicochemical Properties

A foundational understanding of the starting material's properties is critical for experimental design.

PropertyValueSource
CAS Number 114772-25-7[2]
Molecular Formula C₉H₁₀N₄[2]
Molecular Weight 174.20 g/mol [2]
Appearance Solid[2]
Melting Point 107-108°C[2]

Synthesis of Bioactive Derivatives: A Protocol for Anticancer Agents

This section provides a representative protocol for using this compound to synthesize a fused heterocyclic system with potential antiproliferative activity. This method is adapted from established procedures for creating complex imidazoles, where a base catalyst is used to facilitate a cyclization reaction.[2]

Protocol 2.1: Synthesis of a Fused 2-Butyl-imidazo[4,5-b]pyridine Derivative

This protocol describes the reaction of the dicarbonitrile scaffold with an appropriate binucleophile, such as acetamidine, to form a fused aminopyridine ring system.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: A polar protic solvent that is effective at dissolving the reactants and is relatively easy to remove post-reaction.

  • Piperidine as Catalyst: A basic catalyst essential for deprotonating the reacting species and facilitating the intramolecular cyclization cascade.[2][6]

  • Reflux Conditions: The reaction requires heat to overcome the activation energy for C-N bond formation and cyclization. Refluxing ensures a stable and consistent reaction temperature.

  • TLC Monitoring: Thin-Layer Chromatography is a crucial, self-validating step. It allows the researcher to visually track the consumption of starting materials and the formation of the product, ensuring the reaction is complete before proceeding to workup.

Materials:

  • This compound

  • Acetamidine hydrochloride

  • Piperidine

  • Absolute Ethanol

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol, 1.74 g) and acetamidine hydrochloride (12 mmol, 1.13 g).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure good suspension.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.2 mL) to the mixture.

  • Heating to Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress every hour using TLC (e.g., 1:1 Ethyl Acetate:Hexane mobile phase). Spot the starting material and the reaction mixture. The formation of a new, typically more polar, spot indicates product formation. The reaction is complete when the starting dinitrile spot has disappeared (typically 3-5 hours).

  • Cooling and Concentration: Once complete, remove the heat source and allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Workup: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the desired compound.

  • Characterization: Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

G cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Combine Dicarbonitrile & Acetamidine in Ethanol B 2. Add Piperidine (Catalyst) A->B C 3. Heat to Reflux (78°C, 3-5h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Concentrate (Rotovap) D->E Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for synthesis and purification.

Biological Evaluation of Synthesized Derivatives

Once a novel derivative is synthesized and purified, the next critical phase is to assess its biological activity. Given that imidazole derivatives have shown significant promise as anticancer agents, a primary screen is often an in vitro antiproliferative assay.[6][7]

Protocol 3.1: In Vitro Antiproliferative Assay using MTS

This protocol details the use of an MTS assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line, such as the MCF-7 breast cancer line, which has been used to evaluate similar compounds.[2][6]

Causality Behind Experimental Choices:

  • MCF-7 Cell Line: A well-characterized, estrogen-receptor-positive human breast cancer cell line that is a standard model for initial anticancer screening.[7]

  • MTS Assay: A colorimetric method for assessing cell metabolic activity. Viable cells reduce the MTS tetrazolium compound to a colored formazan product, which is quantifiable by spectrophotometry. It is a reliable, high-throughput method to measure cell viability and proliferation.[8][9]

  • Serial Dilutions: Testing the compound across a range of concentrations is essential to generate a dose-response curve, from which the IC₅₀ value can be accurately calculated.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized imidazole derivative, dissolved in DMSO to create a 10 mM stock

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

  • Humidified incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the synthesized derivative from the 10 mM DMSO stock in culture medium. Final concentrations for testing could range from 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 72 hours under standard conditions (37°C, 5% CO₂).

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours, or until a distinct color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells = 100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.

Data Presentation:

Results from the antiproliferative assay should be summarized in a clear, tabular format.

CompoundTarget Cell LineIC₅₀ (µM) ± SD
Derivative 4aMCF-7Calculated Value
Derivative 4bMCF-7Calculated Value
Doxorubicin (Control)MCF-7Literature/Experimental Value

Preliminary Mechanism of Action (MoA) Investigation

Derivatives of this compound are hypothesized to exert their anticancer effects by inducing apoptosis and inhibiting key cell proliferation pathways, such as the PI3K/Akt and MAPK pathways.[2] Western blotting is a standard technique to probe for changes in the protein expression levels within these pathways following treatment.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Prolif Cell Proliferation & Survival pAkt->Prolif Inhibitor Imidazole Derivative (Hypothesized Target) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Phosphorylation

Caption: Potential inhibition points in the PI3K/Akt pathway.

Protocol 4.1: Western Blot for p-Akt and Total Akt

This protocol provides a framework for assessing whether the synthesized derivative inhibits the PI3K/Akt pathway by measuring the levels of phosphorylated (active) Akt.

Causality Behind Experimental Choices:

  • IC₅₀ Concentration: Treating cells at the predetermined IC₅₀ concentration ensures the dose is biologically active and relevant for observing downstream molecular effects.

  • p-Akt/Total Akt Ratio: The key metric is not the absolute level of Akt, but the ratio of its phosphorylated (active) form to its total amount. A decrease in this ratio upon treatment is a strong indicator of pathway inhibition.

  • GAPDH/β-actin: These are housekeeping proteins used as loading controls. They ensure that any observed changes in target protein levels are due to the compound's effect and not variations in the amount of protein loaded onto the gel.

Materials:

  • MCF-7 cells treated with the test compound (at its IC₅₀) and vehicle control for 24 hours.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment (gels, running buffer, etc.).

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Step-by-Step Methodology:

  • Cell Lysis: Lyse the treated and control cells on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of protein per lane) and add Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Washing and Secondary Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and the loading control (GAPDH) to ensure accurate comparison. A decrease in the p-Akt/Total Akt ratio in the treated sample compared to the control indicates pathway inhibition.

Concluding Remarks

This compound is a high-value starting material for drug discovery programs. Its reactive dinitrile functionality provides a direct and efficient route to complex fused heterocyclic systems, a class of molecules with proven therapeutic relevance. The protocols outlined in this guide provide a robust framework for synthesizing novel derivatives and performing initial biological screening for anticancer activity. Future work can expand upon this foundation by exploring different cyclization partners to generate diverse chemical libraries, screening against a wider panel of cancer cell lines, and investigating potential applications in antimicrobial drug discovery.

References

  • Jazi, F. S., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances. Available at: [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Istrate, A. N., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • Ali, M. A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]

  • Reddy, T. S., et al. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[3][6] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Mihaila, M., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC. Available at: [Link]

  • Alpan, A. S., et al. (2018). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. PMC. Available at: [Link]

  • Kumar, S., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Al-Bayati, FIH, et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Available at: [Link]

  • ResearchGate (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Available at: [Link]

  • ResearchGate (n.d.). Antimicrobial activity of imidazoles. Available at: [Link]

  • Scott, R. W., et al. (2005). Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gontijo, J. V., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. Available at: [Link]

  • Kumar, D., et al. (2022). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. Bioorganic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Available at: [Link]

  • ResearchGate (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available at: [Link]

  • ResearchGate (n.d.). Imidazoles with antiproliferative activity. Available at: [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • De Cássia da Silveira e Sá, R., et al. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this versatile imidazole derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is most effectively achieved through a one-pot reaction involving the condensation of valeraldehyde with diaminomaleonitrile (DAMN) in the presence of a suitable oxidizing agent. This method is advantageous due to its efficiency and the ready availability of the starting materials.[1] However, as with any chemical synthesis, various factors can influence the outcome. This guide will address these factors in detail to ensure a successful and high-yielding reaction.

Proposed Synthetic Pathway

The reaction proceeds through the initial formation of a Schiff base intermediate from the reaction of valeraldehyde and diaminomaleonitrile, which then undergoes oxidative cyclization to form the imidazole ring.

Synthetic Pathway Valeraldehyde Valeraldehyde Intermediate Schiff Base Intermediate Valeraldehyde->Intermediate + DAMN Diaminomaleonitrile (DAMN) DAMN->Intermediate + Product 2-Butyl-1H-imidazole- 4,5-dicarbonitrile Intermediate->Product Oxidative Cyclization Oxidant Oxidizing Agent (e.g., HNO3, air) Oxidant->Intermediate

Caption: Proposed one-pot synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low or no yield in this synthesis can be attributed to several factors, primarily related to the quality of starting materials and the reaction conditions.

  • Purity of Diaminomaleonitrile (DAMN): DAMN is a crucial starting material, and its purity is paramount. It is known to be sensitive to prolonged air exposure and can degrade over time.[2]

    • Recommendation: Use freshly sourced, high-purity DAMN. If the purity is questionable, it is advisable to purify it before use. DAMN can be recrystallized, though care must be taken due to its potential instability.[3]

  • Reaction Conditions: The choice of solvent, temperature, and oxidizing agent plays a critical role in the successful formation of the imidazole ring.

    • Solvent: While various solvents can be used, polar protic solvents like ethanol or methanol are generally effective for this type of condensation.[4]

    • Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80°C is a good starting point.[5] However, excessive heat can lead to the decomposition of DAMN and the formation of side products.

    • Oxidizing Agent: An oxidizing agent is necessary for the cyclization of the intermediate to the imidazole. Nitric acid (HNO₃) has been shown to be an effective catalyst and oxidant in the synthesis of similar 2-aryl-4,5-dicarbonitrile imidazoles.[1] Other oxidizing agents such as air or ceric ammonium nitrate (CAN) can also be considered.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the starting materials are still present after a significant amount of time, consider incrementally increasing the temperature or adding a small amount of additional oxidizing agent.

Troubleshooting Flowchart for Low Yield

Low Yield Troubleshooting Start Low or No Yield Check_DAMN Check Purity of DAMN Start->Check_DAMN Check_Conditions Review Reaction Conditions Check_DAMN->Check_Conditions Pure Purify_DAMN Purify DAMN (e.g., Recrystallization) Check_DAMN->Purify_DAMN Impure Optimize_Solvent Optimize Solvent (e.g., Ethanol, Methanol) Check_Conditions->Optimize_Solvent Check_Completion Monitor Reaction Progress Increase_Time Increase Reaction Time Check_Completion->Increase_Time Incomplete Increase_Temp Slightly Increase Temperature Check_Completion->Increase_Temp Incomplete Add_Oxidant Add More Oxidant Check_Completion->Add_Oxidant Incomplete Success Improved Yield Check_Completion->Success Complete Purify_DAMN->Check_Conditions Optimize_Temp Optimize Temperature (e.g., 60-80°C) Optimize_Solvent->Optimize_Temp Optimize_Oxidant Optimize Oxidizing Agent (e.g., HNO3, CAN) Optimize_Temp->Optimize_Oxidant Optimize_Oxidant->Check_Completion Increase_Time->Success Increase_Temp->Success Add_Oxidant->Success

Caption: Decision tree for troubleshooting low product yield.

Presence of Impurities

Question: My final product is impure. What are the likely side products and how can I purify my compound?

Answer:

Impurities in the synthesis of this compound can arise from unreacted starting materials, side reactions, or degradation of the product.

  • Common Impurities:

    • Unreacted Diaminomaleonitrile (DAMN) and Valeraldehyde: If the reaction does not go to completion, you may have residual starting materials.

    • Schiff Base Intermediate: The intermediate formed from the condensation of DAMN and valeraldehyde may be present if the oxidative cyclization is incomplete.

    • Side Products from DAMN: DAMN can undergo self-condensation or decomposition, especially under harsh conditions, leading to various nitrogen-containing byproducts.[7]

    • Over-oxidation Products: If a strong oxidizing agent is used in excess, it could potentially lead to the oxidation of the butyl group or other parts of the molecule.

  • Purification Strategies:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. For imidazole derivatives, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[8]

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.

    • Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be a simple and effective initial purification step.[9]

Purification Technique Description Advantages Disadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can yield very pure material; scalable.Requires finding a suitable solvent system; potential for product loss in the mother liquor.
Column Chromatography Separating components of a mixture based on their differential adsorption to a stationary phase.High resolving power for complex mixtures.Can be time-consuming and require large volumes of solvent; may not be ideal for large-scale purification.
Washing Suspending the crude solid in a solvent to dissolve impurities.Simple and quick for removing soluble impurities.Only effective for removing impurities with significantly different solubility from the product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store diaminomaleonitrile (DAMN)?

A1: Diaminomaleonitrile is a toxic solid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] It is also sensitive to air and moisture.[2] It is best to store DAMN in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Q2: Can I use a different aliphatic aldehyde in this synthesis?

A2: Yes, this synthetic route is likely adaptable to other aliphatic aldehydes. However, the reactivity of the aldehyde may influence the optimal reaction conditions.[11] Shorter-chain aldehydes may be more volatile and might require a closed reaction vessel or lower reaction temperatures. Sterically hindered aldehydes may react more slowly.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q4: Are there any safety concerns I should be aware of during this synthesis?

A4: Yes, there are several safety considerations:

  • Diaminomaleonitrile (DAMN): As mentioned, DAMN is toxic and should be handled with care in a well-ventilated fume hood.[10]

  • Valeraldehyde: Valeraldehyde is a flammable liquid and an irritant.

  • Oxidizing Agents: Strong oxidizing agents like nitric acid are corrosive and should be handled with extreme care.

  • Solvents: Organic solvents are often flammable and should be used in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment and wear appropriate PPE.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1.0 eq.) in a suitable solvent such as ethanol (approximately 0.1-0.5 M concentration).

  • Addition of Aldehyde: To this solution, add valeraldehyde (1.0-1.2 eq.).

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., nitric acid, 1.0-1.5 eq.) to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 60-80°C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263–3266. [Link]

  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723951, Diaminomaleonitrile. Retrieved from [Link]

  • Ishida, H., & Ohkubo, I. (2006).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Imidazoledicarbonitrile: A Versatile Reagent for Organic Synthesis and Oligonucleotide Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3886176A - Process for preparing imidazole-4,5-dicarboxamide.
  • Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.
  • MDPI. (n.d.). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). The cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)– methanol (2/3).
  • ResearchGate. (n.d.). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach.
  • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanoimidazoles.
  • National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Retrieved from [Link]

  • BenchChem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • ResearchGate. (n.d.). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). C-alkylation of 1-benzyl-2-(α-lithioalkyl)-4,5-dihydroimidazoles and a synthesis of alkanoic acids.
  • Chemical Communications. (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
  • ResearchGate. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Purines, pyrimidines, and imidazoles. Part 58.
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • MDPI. (n.d.). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification. Retrieved from [Link]

  • Knowledge Exchange. (n.d.). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

  • PubMed. (n.d.). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • ACS Publications. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The DCI Advantage: Optimizing Synthesis with Imidazole-4,5-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile, and acetylacetone.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid.

Sources

Common side products in the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile chemical intermediate. Our goal is to provide practical, field-tested insights into potential synthetic challenges, focusing on the identification and mitigation of common side products. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues encountered during experimentation.

Troubleshooting Guide: Common Synthetic Issues

This section addresses the most frequently encountered problems during the synthesis of this compound, which typically involves the cyclization of diaminomaleonitrile (DAMN) with a valeraldehyde equivalent.

Q1: My final product is contaminated with a highly polar impurity, and my yield of the desired product is low. Spectroscopic analysis (IR, NMR) suggests the presence of carboxylic acid or amide functionalities. What is happening?

A1: This is a classic case of nitrile group hydrolysis.

  • Causality: The nitrile groups at the C4 and C5 positions of the imidazole ring are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base at elevated temperatures. This reaction proceeds sequentially, first forming an amide intermediate (2-butyl-4-cyano-1H-imidazole-5-carboxamide) and can proceed to full hydrolysis to yield the corresponding dicarboxylic acid (2-butyl-1H-imidazole-4,5-dicarboxylic acid).[1][2] The presence of water in solvents or reagents is the primary driver for this side reaction.

  • Preventative Measures & Solutions:

    • Strict Anhydrous Conditions: Ensure all solvents (e.g., ethanol, methanol, toluene) are thoroughly dried before use. Reagents should be stored in a desiccator.

    • pH Control: The reaction should be maintained under neutral or mildly acidic conditions, as both strong acids and bases can catalyze hydrolysis.[1] If a basic catalyst is required for the cyclization, use it judiciously and neutralize it promptly during workup.

    • Temperature Management: Avoid excessively high temperatures or prolonged reaction times, as these can accelerate the rate of hydrolysis. Optimal temperatures are typically in the range of 60–80°C.[1]

    • Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by washing the crude product with a dilute aqueous bicarbonate solution. The desired dinitrile product is significantly less soluble in aqueous base than its hydrolyzed counterpart.

  • Verification:

    • IR Spectroscopy: Look for the appearance of a broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid, and the diminishment or disappearance of the sharp nitrile (C≡N) peak around 2230 cm⁻¹.

    • ¹H NMR: The carboxylic acid protons will appear as a very broad singlet far downfield (>10 ppm).

Q2: My reaction has produced a dark, insoluble, tar-like substance, making product isolation impossible. What caused this polymerization?

A2: You are likely observing polymerization of the diaminomaleonitrile (DAMN) starting material or reactive intermediates.

  • Causality: Diaminomaleonitrile is an electron-rich molecule with multiple reactive sites (two amino groups and two nitrile groups). Under certain conditions, particularly with improper pH control or the presence of radical initiators (like atmospheric oxygen at high temperatures), it can undergo self-condensation or polymerization to form complex, often colored, polymeric materials.[3] This is a known challenge when working with DAMN and related compounds.[4]

  • Preventative Measures & Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation-initiated side reactions.

    • Controlled Reagent Addition: Add reagents, especially aldehydes or catalysts, slowly and in a controlled manner to prevent localized heat spikes and high concentrations of reactive species.

    • Optimal Temperature: Do not overheat the reaction. Maintain the temperature within the validated range for the specific protocol.[3]

    • Solvent Choice: Use solvents that effectively dissolve all starting materials to ensure a homogeneous reaction mixture, preventing localized "hot spots" where polymerization can initiate.

Q3: My mass spectrometry data shows a minor peak at M+16 relative to the expected product mass. What is this impurity?

A3: This peak strongly suggests the formation of an N-oxide derivative.

  • Causality: The pyridine-like nitrogen (N3) of the imidazole ring is nucleophilic and can be oxidized to an N-oxide.[1] This can occur if oxidizing agents are present, or sometimes through air oxidation at elevated temperatures, especially if certain metal catalysts are used or present as impurities.

  • Preventative Measures & Solutions:

    • Inert Atmosphere: As with polymerization, running the reaction under an inert atmosphere can significantly reduce the formation of N-oxides.

    • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing properties. For instance, if using a dehydrogenation step to form the aromatic imidazole ring, ensure the oxidant is used in stoichiometric amounts and quenched properly.

    • Purification: N-oxides are significantly more polar than the parent imidazole. They can typically be separated from the desired product using column chromatography on silica gel.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the intended synthetic route to this compound and the critical junctures where side reactions can occur.

G cluster_side Common Side Reactions Start Starting Materials (Diaminomaleonitrile + Valeraldehyde) Intermediate Acyclic Intermediate (e.g., Schiff Base) Start->Intermediate Condensation Polymer Side Product: Polymerization Start->Polymer Incorrect pH High Temp. Cyclization Cyclization & Dehydrogenation Intermediate->Cyclization Product Target Product This compound Cyclization->Product Main Pathway Hydrolysis Side Product: Nitrile Hydrolysis (Amide/Carboxylic Acid) Product->Hydrolysis H₂O (Acid/Base) N_Oxide Side Product: N-Oxide Formation Product->N_Oxide [O] (Air/Heat)

Caption: Synthetic pathway and common side product formation.

Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?

A1: Based on the common side reactions, the three most critical parameters are:

  • Water Content: Reactions must be performed under strictly anhydrous conditions.

  • Temperature: The reaction temperature should be carefully controlled to be high enough for efficient cyclization but low enough to prevent polymerization and hydrolysis.[1]

  • Atmosphere: An inert atmosphere (N₂ or Ar) is highly recommended to prevent oxidative side reactions.

Q2: How can I best purify the crude this compound?

A2: A multi-step approach is often most effective.

  • Aqueous Wash: First, wash the crude solid or an organic solution of the crude product with deionized water and then a saturated sodium bicarbonate solution. This will remove any water-soluble starting materials and acidic byproducts like the hydrolyzed dicarboxylic acid.[2]

  • Recrystallization: The product can often be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexanes.

  • Column Chromatography: For high-purity material, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective. The target product is moderately polar, while N-oxides and hydrolyzed products are significantly more polar and will elute later.

Q3: How can I analytically differentiate the target product from its main side products?

A3: A combination of techniques is ideal. The following table summarizes key distinguishing features.

Compound ¹H NMR IR (cm⁻¹) Mass Spec (E S I+)
Target Product Butyl chain protons, broad N-H singlet.Sharp C≡N (~2230), C=N, C=C (~1600-1450).M+H⁺ at m/z 175.10
Hydrolyzed Product (Acid) Butyl protons, very broad O-H and N-H signals.Broad O-H (~3300-2500), C=O (~1700), no C≡N.M+H⁺ at m/z 211.09
N-Oxide Product Downfield shift of imidazole ring protons compared to the parent.N-O stretch (~1300-1200), C≡N (~2230).M+H⁺ at m/z 191.09
Experimental Protocols
Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a stirred solution of diaminomaleonitrile (1.0 eq) in anhydrous ethanol (10 mL per gram of DAMN) under an argon atmosphere, add valeraldehyde (1.1 eq).

  • Heat the mixture to reflux (approx. 78°C) for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction slightly and add a dehydrogenating agent (e.g., activated manganese dioxide, 5.0 eq).

  • Heat the mixture back to reflux and monitor the reaction by TLC until the intermediate is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and filter off the solid oxidant through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography as described in the FAQ section.

Protocol 2: Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.

G Start Analysis of Crude Product Shows Low Yield / Low Purity Check_TLC Examine TLC Plate Start->Check_TLC Polar_Impurity Problem: Highly Polar Spot(s) (Low Rf) Check_TLC->Polar_Impurity Polar Impurities Observed Polymerization Problem: Dark, Insoluble Material (Stays at Baseline) Check_TLC->Polymerization Baseline Streaking/ Insoluble Material Starting_Material Problem: Starting Material(s) Remain Check_TLC->Starting_Material Unreacted SM Observed Analyze_Polar Analyze by IR/NMR for COOH/CONH₂ Suspect Hydrolysis Polar_Impurity->Analyze_Polar Analyze_Polymer Suspect Polymerization Polymerization->Analyze_Polymer Analyze_SM Suspect Incomplete Reaction Starting_Material->Analyze_SM Solution_Hydrolysis Solution: - Use Anhydrous Solvents - Control pH & Temp - Purify w/ Bicarbonate Wash Analyze_Polar->Solution_Hydrolysis Solution_Polymer Solution: - Run Under Inert Gas - Control Reagent Addition Rate - Lower Reaction Temp Analyze_Polymer->Solution_Polymer Solution_SM Solution: - Increase Reaction Time - Check Catalyst Activity - Ensure Stoichiometry is Correct Analyze_SM->Solution_SM

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • (CN103214420A) Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.
  • Imidazole synthesis - Organic Chemistry Portal. URL: [Link]

  • Synthesis of Novel 2-Butyl-1H-Benzo[1][5] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity - Oriental Journal of Chemistry. URL: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. URL: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. URL: [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC - PubMed Central. URL: [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group | ACS Omega - ACS Publications. URL: [Link]

  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF - ResearchGate. URL: [Link]

  • Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. URL: [Link]

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing). URL: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. URL: [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. URL: [Link]

  • Imidazole - Wikipedia. URL: [Link]

  • ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. | Request PDF - ResearchGate. URL: [Link]

  • C10H4N8 | CID 158419821 - PubChem. URL: [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. URL: [Link]

Sources

Optimizing reaction conditions for 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile. As a pivotal intermediate in the development of novel heterocyclic compounds, particularly for medicinal chemistry applications like potential anticancer agents, optimizing its synthesis is critical for achieving high-purity yields efficiently.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind each recommendation.

Core Synthetic Pathway: An Overview

The most reliable and common synthesis of this compound involves the cyclization of diaminomaleonitrile (DAMN) with a C5-aldehyde, typically valeraldehyde (pentanal), or a related derivative. This reaction constructs the imidazole ring while incorporating the butyl group at the 2-position. The reaction is typically facilitated by a catalyst in a suitable solvent system. Understanding the interplay of these components is the key to optimization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A1: Low yield is a common challenge that typically points to one of three areas: incomplete conversion, competing side reactions, or mechanical loss during workup. Let's address the chemical causes.

  • Causality: The formation of the imidazole ring is a multi-step condensation and cyclization process. Each step has its own activation energy and is sensitive to reaction conditions. If conditions are suboptimal, the reaction may stall at an intermediate stage or favor alternative, non-productive pathways.

  • Troubleshooting Steps:

    • Temperature Optimization: The reaction temperature is a critical parameter. A range of 70–80°C is often optimal.[1]

      • Below 60°C: The rate of reaction may be too slow, leading to incomplete conversion within a practical timeframe (e.g., 12-24 hours).

      • Above 80°C: Increased temperature can promote side reactions, such as polymerization of the aldehyde or degradation of the dinitrile starting material, leading to the formation of tar and a decrease in the yield of the desired product.

    • Catalyst Efficiency: This reaction is often catalyzed by a base, such as triethylamine.[1] The catalyst's role is to deprotonate intermediates, facilitating the nucleophilic attacks required for ring closure.

      • Check Catalyst Loading: Ensure the correct molar equivalent is used (e.g., ~0.5 equivalents). Too little catalyst results in a sluggish reaction, while excess can sometimes promote side reactions.

      • Catalyst Quality: Ensure the catalyst is pure and anhydrous, as contaminants can interfere with the reaction.

    • Solvent Choice: The solvent must fully solubilize the starting materials to ensure a homogeneous reaction mixture.

      • Recommended Solvents: Ethanol is a common choice.[1] However, if solubility is an issue, consider other polar aprotic solvents. For some reactions, running the synthesis "neat" (solvent-free) can be effective and lead to higher concentrations and faster reaction rates.[1]

    • Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Reactions are typically run for 12–24 hours, but the optimal time should be determined empirically.[1] Stopping the reaction too early leads to incomplete conversion, while extending it unnecessarily can lead to product degradation.

Q2: I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I prevent them?

A2: Impurity generation is most often linked to poor control over reaction exotherms or the inherent reactivity of the starting materials.

  • Causality: The high reactivity of aldehydes and the potential for oxidation can lead to a range of impurities. The primary suspects are typically unreacted starting materials, oxidation products, and isomers.[4]

  • Troubleshooting Steps:

    • Control Exothermic Reactions: The initial condensation can be exothermic. Uncontrolled temperature spikes can lead to the formation of imidazole oxides and other side products.[1]

      • Solution: Implement controlled, slow addition of the aldehyde to the reaction mixture. For larger-scale reactions, the use of a jacketed reactor with a precise cooling system is highly recommended to maintain a stable internal temperature.[1]

    • Ensure Anhydrous Conditions: While not always strictly required, moisture can sometimes lead to hydrolysis of intermediates or side reactions. Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can minimize these risks.

    • Identify the Impurity: If possible, use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get molecular weight information for the impurities.[4] Knowing what the impurity is provides critical clues for its prevention. For example, if you identify an N-oxide, it confirms an oxidation issue.

Q3: I am struggling with the final purification. The product won't crystallize or remains an intractable oil.

A3: Purification issues, especially with crystallization, are often caused by residual impurities or the wrong choice of solvent.

  • Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation, preventing a solid from forming. Similarly, if the product has high solubility in the chosen solvent, it will not precipitate upon cooling.

  • Troubleshooting Steps:

    • Solvent Selection for Workup and Crystallization: The solvent used in the reaction may not be ideal for crystallization.

      • Case Study: In pilot-scale studies, residual ethanol was found to inhibit proper crystallization. Switching the workup solvent to isopropanol resulted in better phase separation and successful crystallization.[1]

      • Action: After the reaction workup, perform a solvent swap to a more suitable crystallization solvent like isopropanol or ethyl acetate.

    • Employ a Binary Solvent System for Recrystallization: If the product is too soluble in one solvent and poorly soluble in another, a binary system is the ideal solution.[5]

      • Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, isopropanol) at an elevated temperature. Then, slowly add a "poor" anti-solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly turbid. Allow the mixture to cool slowly to promote the growth of pure crystals.[5]

    • Column Chromatography: If recrystallization proves ineffective, purification via silica gel column chromatography is a reliable alternative.[1] A gradient elution system, typically starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity, can effectively separate the target compound from most impurities.

Data Summary & Workflow Visualization

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale & Key Considerations
Temperature 70–80°CBalances reaction rate with minimizing side product formation.[1]
Solvent Ethanol or NeatEthanol provides good solubility. Neat conditions can increase reaction rate.[1]
Catalyst Triethylamine (~0.5 equiv)Basic catalyst essential for facilitating the cyclization steps.[1]
Reaction Time 12–24 hoursShould be optimized by monitoring reaction completion via TLC or HPLC.[1]
Expected Yield 65–78%Yields in this range are achievable with optimized conditions.[1]
Experimental Workflow Diagram

G reagents 1. Reagents (Diaminomaleonitrile, Valeraldehyde, Catalyst) reaction 2. Reaction (70-80°C, 12-24h) reagents->reaction workup 3. Aqueous Workup & Solvent Extraction reaction->workup crude 4. Crude Product (After solvent removal) workup->crude purify 5. Purification (Recrystallization or Column Chromatography) crude->purify final 6. Pure Product (>95% Purity by HPLC) purify->final

Caption: Generalized synthesis and purification workflow.

Troubleshooting Decision Tree

G start Experiment Outcome? low_yield Low Yield? start->low_yield impure Impure Product? start->impure opt_temp Optimize Temperature (70-80°C) low_yield->opt_temp Yes opt_cat Check Catalyst (Loading & Purity) low_yield->opt_cat Yes opt_time Optimize Reaction Time (Monitor by HPLC) low_yield->opt_time Yes ctrl_temp Improve Temp Control (Slow addition, jacketed vessel) impure->ctrl_temp Yes id_impurity Identify Impurity (LC-MS) impure->id_impurity Yes opt_purify Optimize Purification (New solvent, chromatography) id_impurity->opt_purify

Caption: A logic diagram for troubleshooting common issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diaminomaleonitrile (1.0 equiv) and ethanol (approx. 5-10 mL per gram of DAMN).

  • Catalyst Addition: Add triethylamine (0.5 equiv) to the stirred suspension.

  • Heating: Heat the mixture to 70-80°C in an oil bath.

  • Reagent Addition: Slowly add valeraldehyde (1.05 equiv) dropwise over 15-20 minutes to control any initial exotherm.

  • Reaction: Maintain the reaction temperature at 70-80°C for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

Protocol 2: Purification by Binary Solvent Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Anti-Solvent Addition: While the solution is still warm, add a "poor" anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you may subsequently cool it further in an ice bath or refrigerator.

  • Collection: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q: How critical is the purity of the starting diaminomaleonitrile (DAMN)? A: It is extremely critical. DAMN can degrade over time, often indicated by a darkening in color from off-white to brown. Using impure DAMN is a primary cause of low yields and the formation of colored, difficult-to-remove impurities. It is recommended to use the highest purity DAMN available or to purify it before use if its quality is suspect.

Q: Can other aldehydes be used in this reaction? A: Yes, this general synthetic route is adaptable for creating a variety of 2-substituted-1H-imidazole-4,5-dicarbonitriles. The choice of aldehyde will determine the substituent at the 2-position of the imidazole ring.[6]

Q: What are the primary safety concerns when handling this compound? A: The compound is labeled as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be employed. Handle the compound in a well-ventilated fume hood.

Q: What is the best method for confirming the structure of the final product? A: A combination of spectroscopic techniques is recommended. Nuclear Magnetic Resonance (¹H and ¹³C NMR) will confirm the carbon-hydrogen framework, Infrared (IR) spectroscopy will confirm the presence of the nitrile groups (C≡N stretch), and HPLC is the preferred method for assessing purity.[1][4]

References

  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
  • The DCI Advantage. (2026). Optimizing Synthesis with Imidazole-4,5-dicarbonitrile. Available from: [Link]

  • Google Patents. (2008). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • PubMed Central (PMC). (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Available from: [Link]

  • ResearchGate. (2025). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. Available from: [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.

Sources

Challenges in scaling up the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile

Guide Objective: This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) concerning the synthesis of this compound. It is specifically designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on anticipating and resolving common issues related to yield, purity, thermal safety, and process robustness.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and industrially relevant synthesis of this compound involves the condensation of diaminomaleonitrile (DAMN) with an appropriate C4-aldehyde, typically valeraldehyde (pentanal). The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization via oxidation to yield the desired imidazole ring.

The overall transformation is depicted below:

DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate Condensation -H₂O Valeraldehyde + Valeraldehyde Valeraldehyde->Intermediate Product This compound Intermediate->Product Cyclization & Aromatization -2H⁺, -2e⁻ Oxidant + Oxidant (e.g., Air, O₂) Oxidant->Product

Caption: Reaction scheme for this compound synthesis.

While seemingly straightforward, this reaction is fraught with challenges upon scale-up, primarily due to issues with heat and mass transfer, impurity formation, and the physical properties of the intermediates and final product.

Section 2: Troubleshooting Guide - From Benchtop to Reactor

This section addresses specific, common problems encountered during scale-up in a question-and-answer format.

Q1: My reaction yield dropped from 85% at the 10g scale to less than 50% at the 1kg scale. What are the most likely causes?

This is a classic scale-up challenge rooted in physical chemistry and engineering principles. The drop in yield is rarely due to a single factor.

  • Causality—Heat Transfer: The condensation of DAMN and aldehydes is often exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller ratio, causing heat to accumulate. This temperature increase can accelerate side reactions or degrade the product. An uncontrolled temperature rise is known as a thermal runaway, which can have severe safety consequences.[1]

  • Causality—Mass Transfer (Mixing): Inefficient mixing in a large reactor leads to localized "hot spots" of high reactant concentration. This can promote the formation of oligomeric or polymeric side products from DAMN self-polymerization or aldehyde self-condensation.[2][3]

Troubleshooting Steps:

  • Characterize Thermal Hazard: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for safe reactor design.

  • Control Reagent Addition: Switch from a single-charge (batch) addition of the aldehyde to a controlled, semi-batch addition. Add the aldehyde slowly over several hours, allowing the reactor's cooling system to keep pace with the heat generation.

  • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to create turbulent flow, preventing reactant hot spots. The goal is to maintain a homogenous reaction mixture.

  • Re-evaluate Solvent Choice: A solvent that works on a small scale may be inadequate for a larger one. Consider a solvent with a higher boiling point to allow for a wider and safer operating temperature range. Protic n-alcohols like n-pentanol or n-hexanol have been shown to be effective solvents for reactions involving DAMN.[2][3]

Colored impurities in this synthesis often arise from oxidation or polymerization pathways that become significant under the prolonged reaction times or higher temperatures common in large-scale batches.

  • Causality—Oxidative Degradation: The imidazole ring and DAMN itself can be susceptible to oxidative degradation, especially in the presence of air and potential trace metal catalysts, leading to highly conjugated, colored byproducts.

  • Causality—DAMN Polymerization: DAMN can self-polymerize, particularly at elevated temperatures, to form black, insoluble materials.[3] This is exacerbated by poor mixing and extended reaction times.

Troubleshooting Steps:

  • Identify the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS and NMR. This is a critical step to confirm its origin.

  • Inert the Reactor: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Purge the solvent and reactor headspace thoroughly before adding reagents.

  • Optimize Reaction Time & Temperature: Create a reaction completion profile by taking samples periodically and analyzing them by HPLC. Determine the minimum time required to consume the starting materials at a given temperature. Avoid unnecessarily long reaction times.

  • Consider an Antioxidant: If oxidative degradation is confirmed, adding a small amount of a radical scavenger or antioxidant (e.g., BHT) might be beneficial, though this adds another component that must be removed later.

Q3: The product won't crystallize properly at a large scale, or it "oils out," resulting in a difficult-to-filter solid. What should I do?

Crystallization is highly sensitive to scale, cooling rates, and impurity profiles. What works in a rapidly cooled Erlenmeyer flask often fails in a slowly cooled, multi-hundred-liter reactor.

  • Causality—Supersaturation and Cooling Rate: Slow cooling in a large reactor can lead to a state of low supersaturation, resulting in the formation of fewer, larger crystals or, if impurities are present, oiling out. Rapid cooling in the lab creates high supersaturation, favoring rapid nucleation and the formation of many small crystals.

  • Causality—Impurities: Even small amounts of impurities can act as crystallization inhibitors, disrupting lattice formation and promoting the separation of the product as a liquid phase (oil).

Troubleshooting Steps:

  • Develop a Robust Crystallization Protocol:

    • Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents and anti-solvents to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. A table of potential solvent systems is provided below.

    • Controlled Cooling: Implement a programmed cooling profile. A typical approach is to cool rapidly to the point of nucleation (cloud point), hold for a period to allow for crystal growth, and then resume slow cooling to maximize yield.

    • Seeding: Introduce a small quantity of pure product (seed crystals) at the appropriate temperature to induce controlled crystallization and prevent oiling out.

  • Purification Before Crystallization: If impurities are the issue, consider a workup step before crystallization. This could include a carbon treatment to remove colored impurities or a liquid-liquid extraction to remove more soluble byproducts.[4]

Section 3: Scale-Up Best Practices & FAQs

Q: What are the primary safety hazards associated with this synthesis at scale?

A: The two primary hazards are the thermal runaway potential of the exothermic reaction and the toxicity of the reagents.

  • Thermal Runaway: As discussed, the reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[1]

  • Reagent Toxicity: Diaminomaleonitrile (DAMN) is a cyanide-containing compound and should be handled with extreme care, especially at the kilogram scale. Aldehydes can be irritants and sensitizers.[5] Always operate in a well-ventilated area with appropriate personal protective equipment (PPE), and have emergency procedures in place.

Q: How critical is the quality of the starting diaminomaleonitrile (DAMN)?

A: Extremely critical. The purity of DAMN directly impacts the impurity profile of the final product. Impurities in DAMN, often from its own synthesis from HCN oligomers, can carry through the reaction and significantly complicate purification.[6]

  • Best Practice: Always source high-purity DAMN (>98%) and analyze each batch by HPLC and NMR before use. If the purity is questionable, recrystallization of the DAMN may be necessary.

Q: Is a catalyst necessary for this reaction?

A: While the reaction can proceed thermally, various catalysts can improve reaction rates and selectivity, especially at lower temperatures.

  • Acid Catalysis: A weak acid catalyst can facilitate the initial condensation and Schiff base formation.

  • Heterogeneous Catalysts: For greener and more scalable processes, solid catalysts like zeolites have been used for similar imidazole syntheses, which can simplify catalyst removal through filtration.[7][8]

Section 4: Experimental Protocols & Data

Protocol 1: Baseline Lab-Scale Synthesis (5g)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diaminomaleonitrile (DAMN) (5.0 g) and ethanol (100 mL).

  • Begin stirring and add valeraldehyde (1.05 equivalents).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC or HPLC. The reaction mixture will turn dark as it progresses.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the product.

Protocol 2: Recommended Scalable Crystallization/Purification

This protocol assumes the crude product has been isolated after solvent removal.

  • Solvent Selection: Based on screening, select an appropriate solvent system (e.g., Isopropanol/Water or Toluene/Heptane).

  • Dissolution: Dissolve the crude product (e.g., 1 kg) in the minimum amount of the hot primary solvent (e.g., Isopropanol at 70°C).

  • Carbon Treatment (Optional): If the solution is highly colored, add activated carbon (1-2% w/w) and stir for 30 minutes at temperature, then filter through a bed of celite to remove the carbon.

  • Controlled Cooling & Seeding: Begin a slow, linear cooling ramp (e.g., 10°C/hour). At the first sign of turbidity (or at a pre-determined temperature), add seed crystals of pure this compound (0.1% w/w).

  • Crystal Growth & Isolation: Hold at the seeding temperature for 1-2 hours to allow crystals to grow. Resume slow cooling to 0-5°C.

  • Filtration and Drying: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent (e.g., water), and dry under vacuum at 40-50°C.

Data Table: Solvent Systems for Recrystallization
Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal HabitNotes
Isopropanol / WaterHigh in hot IPALow in 2:1 IPA/WaterNeedlesGood for purity, may require anti-solvent addition.
Toluene / HeptaneModerate in hot TolueneVery low in 1:3 Toluene/HeptanePlatesGood for removing non-polar impurities.
AcetonitrileHighModeratePrismsSingle solvent system, but yield may be lower.
Ethyl AcetateModerateLowFine NeedlesGood alternative to toluene-based systems.

Section 5: Visual Workflows

Troubleshooting Flowchart for Low Yield

start Low Yield at Scale check_purity 1. Analyze Starting Material Purity (DAMN) start->check_purity purity_ok Purity >98%? check_purity->purity_ok check_thermal 2. Review Thermal Profile. Any Exotherm? thermal_ok Temp Control Maintained? check_thermal->thermal_ok check_mixing 3. Evaluate Mixing Efficiency mixing_ok Homogenous Slurry? check_mixing->mixing_ok purity_ok->check_thermal Yes purify_damn Action: Purify DAMN via Recrystallization purity_ok->purify_damn No thermal_ok->check_mixing Yes slow_addition Action: Implement Slow Reagent Addition thermal_ok->slow_addition No improve_agitation Action: Increase Agitator Speed / Check Baffles mixing_ok->improve_agitation No end Yield Improved mixing_ok->end Yes purify_damn->end slow_addition->end improve_agitation->end

Caption: Decision tree for troubleshooting low yield upon scale-up.

References

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

  • Barton, J. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • Cantillo, D. (2020). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. ACS Publications. [Link]

  • Gotor, V. et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega. [Link]

  • Patel, K. R. et al. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Publishing. [Link]

  • Pérez-Venegas, M. et al. (2018). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI. [Link]

  • Saleh, T. S. et al. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. National Institutes of Health. [Link]

  • Various Authors. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Zicane, D. et al. (2022). Aldehydes: What We Should Know About Them. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-butyl-1H-imidazole-4,5-dicarbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical impact of reactant purity. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: The Critical Role of Reactant Purity

The synthesis of this compound is a robust reaction, but its efficiency, yield, and the purity of the final product are profoundly dependent on the quality of the starting materials: diaminomaleonitrile (DAMN) and valeraldehyde . Impurities, even in trace amounts, can initiate competing side reactions, leading to a cascade of issues that can compromise the entire synthesis. This guide will help you diagnose and resolve these purity-related challenges.

The core reaction involves the condensation of diaminomaleonitrile with valeraldehyde. While the mechanism is straightforward, the presence of contaminants can divert the reaction pathway.

Reaction_Pathway DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate + Valeraldehyde (Condensation) Valeraldehyde Valeraldehyde Valeraldehyde->Intermediate Product This compound Intermediate->Product - H₂O (Cyclization/Aromatization)

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes related to reactant purity?

A1: Low yield is the most common issue stemming from impure starting materials. The problem can typically be traced to either the diaminomaleonitrile (DAMN) or the valeraldehyde.

Cause A: Impure Diaminomaleonitrile (DAMN)

DAMN, a tetramer of hydrogen cyanide, is susceptible to containing impurities from its own synthesis, such as higher polymers of HCN.[1][2] These polymeric impurities are often insoluble and can interfere with the reaction stoichiometry and introduce colored contaminants. Another common impurity is diaminofumaronitrile (DAFN), the trans-isomer of DAMN, which may exhibit different reactivity.[3]

Solution: Purification of DAMN A robust purification can be achieved through solvent extraction.[1]

  • Step 1: Initial Wash: Wash the crude DAMN with a hydrocarbon solvent (e.g., hexane) to remove nonpolar impurities.[1]

  • Step 2: Extraction: Extract the washed DAMN with a suitable solvent like ethyl acetate or isopropyl alcohol, in which DAMN is soluble but the polymeric HCN byproducts are not.[1]

  • Step 3: Solvent Removal: Remove the solvent under reduced pressure to yield purified DAMN.

  • Step 4: Purity Verification: Assess the purity using HPLC. A purity of >99% is recommended for consistent results.[4]

Cause B: Impure Valeraldehyde

Valeraldehyde (pentanal) is prone to oxidation upon exposure to air, forming valeric acid.[5] This acidic impurity can react with the basic amino groups of DAMN, leading to the formation of undesired amide byproducts and consuming the starting material.

Solution: Purification of Valeraldehyde The most effective method to remove acidic impurities is through a bisulfite addition protocol, followed by distillation.[6][7]

  • Step 1: Formation of the Bisulfite Adduct: Dissolve the impure valeraldehyde in a minimal amount of ethanol. Add a saturated aqueous solution of sodium metabisulfite and stir. The aldehyde will form a solid adduct, which will precipitate.[7]

  • Step 2: Isolation: Filter the solid adduct and wash it thoroughly with ethanol and then diethyl ether to remove any unreacted materials and other impurities.[7]

  • Step 3: Regeneration of Aldehyde: Dissolve the washed adduct in a sodium bicarbonate or sodium carbonate solution to regenerate the pure aldehyde.

  • Step 4: Extraction & Drying: Extract the aldehyde into a low-boiling-point solvent like diethyl ether, and dry the organic layer over anhydrous sodium sulfate.

  • Step 5: Final Purification: Remove the solvent and purify the valeraldehyde by distillation. Collect the fraction boiling at 102-103 °C.[5]

  • Step 6: Purity Verification: Assess purity using Gas Chromatography (GC).[8] Purity should exceed 97%.[9]

Caption: Troubleshooting workflow for addressing low reaction yield.

Q2: My final product is off-color (yellow to dark brown). How can I obtain a pure, white solid?

A2: Discoloration is almost always due to impurities that are highly conjugated or polymeric in nature.

Cause A: DAMN Instability DAMN can self-polymerize, especially under thermal stress, to form black or brown solids.[3] If your starting DAMN is not a clean, white-to-off-white solid, it likely contains these polymeric impurities which will carry through to the final product.

Solution: Always use freshly purified DAMN. If the material has been stored for a long time or appears discolored, it should be purified as described in A1 . Store purified DAMN in a cool, dark place under an inert atmosphere.

Cause B: Valeraldehyde Side Reactions Aldehydes can undergo self-condensation (aldol condensation) reactions, especially in the presence of acid or base catalysts, to form colored, unsaturated byproducts.[5]

Solution: Ensure your valeraldehyde is pure and free of acidic contaminants by following the purification protocol in A1 . Additionally, maintain strict control over the reaction pH and temperature to minimize side reactions.

Q3: I see unexpected peaks in my product's NMR/HPLC analysis. What impurities could they be?

A3: Extraneous peaks indicate the presence of side products. The identity of these byproducts is directly linked to the impurities in your starting materials.

Cause A: Impurities from Valeraldehyde The most common side product arises from valeric acid contamination. This can lead to the formation of 2-butyl-1H-imidazole-4,5-dicarboxylic acid if the initial dicarbonitrile product hydrolyzes under acidic conditions.[10]

Side_Reaction Valeraldehyde Valeraldehyde ValericAcid Valeric Acid (Impurity) Valeraldehyde->ValericAcid Air Oxidation SideProduct Hydrolyzed Product: 2-butyl-1H-imidazole- 4,5-dicarboxylic acid ValericAcid->SideProduct Catalyzes Reaction Product 2-butyl-1H-imidazole- 4,5-dicarbonitrile Product->SideProduct + H₂O (Acid-catalyzed hydrolysis)

Caption: Formation of a dicarboxylic acid byproduct due to valeric acid impurity.

Solution: Purify the valeraldehyde before use. To remove the dicarboxylic acid impurity from the final product, recrystallization from a suitable solvent system like an ethanol/water mixture is often effective.[11]

Cause B: Impurities from DAMN If isomeric impurities like DAFN are present in the DAMN, they may react to form isomeric products that are difficult to separate from the desired compound.

Solution: High-purity DAMN is essential. The HPLC analysis of your starting material should show a single major peak corresponding to DAMN.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended purity specifications for the reactants?

    • A: For reproducible, high-yield synthesis, we recommend the following minimum purity levels, which should be verified by analysis.

ReactantRecommended PurityKey Analytical Technique
Diaminomaleonitrile (DAMN)> 99.0%HPLC[3]
Valeraldehyde> 97.0%Gas Chromatography (GC)[8]
  • Q: What are the most common impurities in commercial DAMN and valeraldehyde?

    • A: A summary of common impurities and their impact is provided below.

ReactantCommon ImpuritiesPotential Impact on Synthesis
Diaminomaleonitrile (DAMN)HCN Polymers[1], Diaminofumaronitrile (DAFN)[3]Lower yield, product discoloration, formation of isomeric byproducts.
ValeraldehydeValeric Acid[5], Water, other aldehydes/ketonesLower yield due to side reactions (amide formation), catalysis of unwanted hydrolysis.[10]
  • Q: Can I use reactants directly from the supplier without purification?

    • A: It depends on the grade of the chemical. While high-purity grades (>99%) may sometimes be used directly, it is always best practice to verify the purity of a new batch of reagents before use. Aldehydes, in particular, are susceptible to degradation during storage.[12] If you encounter any of the issues mentioned in the troubleshooting guide, reactant purification should be your first step.

  • Q: How should I properly store DAMN and valeraldehyde to maintain purity?

    • A: Diaminomaleonitrile (DAMN): Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. DAMN is sensitive to light and heat.[4]

    • A: Valeraldehyde: Store under an inert atmosphere in a refrigerator. The container should be sealed tightly to prevent exposure to air and moisture, which can cause oxidation to valeric acid.[13]

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a general guideline. Optimal conditions may vary.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve purified diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.[10]

  • Reagent Addition: Add purified valeraldehyde (1.0-1.1 eq) to the solution.

  • Catalyst (Optional): An acid or base catalyst can be used to facilitate the cyclization.[10]

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[10][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.[10]

Protocol 2: Quality Control of Reactants
  • DAMN Purity via HPLC:

    • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) is suitable.[14]

    • Column: A standard C18 reverse-phase column.[14]

    • Detection: UV at 210 nm.[14]

    • Sample Prep: Dissolve a small amount of DAMN in the mobile phase.

    • Analysis: The purity is determined by the area percentage of the main peak.

  • Valeraldehyde Purity via GC:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5).[8]

    • Detector: Flame Ionization Detector (FID).[8]

    • Sample Prep: Prepare a dilute solution of valeraldehyde in a solvent like dichloromethane.

    • Analysis: Purity is determined by the relative peak area.

References

  • Ruiz-Bermejo, M., et al. (2015). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Patel, V., et al. (2024). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances. Available at: [Link]

  • Al-Hourani, B. J. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Mori, K., & Ueno, Y. (1977). U.S. Patent No. 4,011,254. Google Patents.
  • The Good Scents Company (n.d.). valeraldehyde. Available at: [Link]

  • Wikipedia (n.d.). Diaminomaleonitrile. Available at: [Link]

  • Wikipedia (n.d.). Pentanal. Available at: [Link]

  • National Toxicology Program (1996). Nomination Background: n-Pentanal. Available at: [Link]

  • Gembruch, U., & Rottmayer, W. (1985). U.S. Patent No. 4,550,176. Google Patents.
  • Yoshikazu, O., & Masahiro, K. (1972). U.S. Patent No. 3,701,797. Google Patents.
  • PubChem (n.d.). Pentanal. Available at: [Link]

  • Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Available at: [Link]

  • Biotage (2023). Does reagent and reaction solvent order impact product yield and purity?. Available at: [Link]

  • Sciencemadness.org (2006). Aldehyde distillation/purification. Available at: [Link]

  • The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. (n.d.). Available at: [Link]

  • Reddit (2015). Purifying aldehydes?. Available at: [Link]

  • Pascal, R., & Jean-Christophe, R. (2015). CN Patent No. 104411680A. Google Patents.
  • Badea, D., et al. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. MDPI. Available at: [Link]

  • Shi, Y., et al. (2008). U.S. Patent Application No. 11/917,678. Google Patents.
  • CN Patent No. 103214420A. (2013). Google Patents.
  • European Patent No. 1871745. (2010). EPO. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-butyl-1H-imidazole-4,5-dicarbonitrile with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of regulatory compliance and scientific validity. For novel heterocyclic compounds like 2-butyl-1H-imidazole-4,5-dicarbonitrile, a molecule with potential applications stemming from its unique electronic and structural properties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough for confirming the structure of this compound. We will move beyond a simple recitation of steps to explore the underlying principles and rationale, compare NMR with other analytical techniques, and present a self-validating experimental protocol that ensures confidence in your results.

The Analytical Challenge: Beyond Mass Spectrometry

While techniques like Mass Spectrometry (MS) are invaluable for determining molecular weight (C9H10N4, MW: 174.2)[4], they fall short in defining the specific arrangement and connectivity of atoms. For a molecule like this compound, several isomers could potentially yield the same mass. For example, the butyl group could be attached at the N-1 position instead of the C-2 position. It is only through NMR that we can definitively map the proton and carbon skeleton of the molecule, confirming the precise location of the butyl group and the dicarbonitrile substitution on the imidazole ring.

The Power of NMR: A Dual-Channel Approach

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), when placed in a strong magnetic field.[5][6] By analyzing the resonance frequencies (chemical shifts), signal splitting (coupling), and signal intensity (integration), we can piece together the molecular puzzle.

  • ¹H NMR Spectroscopy provides a detailed map of the proton environments within the molecule.

  • ¹³C NMR Spectroscopy complements this by providing a count of the unique carbon atoms and information about their chemical environment.

Together, these one-dimensional experiments provide a robust and definitive confirmation of the target structure.

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow for structural confirmation, emphasizing the critical checkpoints for ensuring data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Weigh 5-10 mg of Compound B Dissolve in ~0.6 mL Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into High-Quality NMR Tube B->C D Insert Sample into Spectrometer E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Process Spectra (FT, Phasing, Baseline Correction) I Reference Spectra (e.g., residual solvent peak) H->I J Analyze 1H Spectrum (Shift, Integration, Multiplicity) I->J K Analyze 13C Spectrum (Number of signals, Shifts) I->K L Correlate Data with Proposed Structure J->L K->L M Structure Confirmed L->M

Caption: Workflow for NMR-based structural confirmation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes explanations grounded in best practices to ensure high-quality, reproducible results.

1. Sample Preparation: The Foundation of Quality Spectra

The quality of your NMR spectrum is directly dependent on proper sample preparation.[7][8]

  • Step 1: Weighing. Accurately weigh approximately 5-25 mg of your synthesized this compound.[7] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.

  • Step 2: Solvent Selection & Dissolution. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial.[8] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak for referencing. The use of deuterated solvents is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[9]

  • Step 3: Filtration and Transfer. To ensure a homogeneous magnetic field, the sample must be free of particulate matter.[7] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Wilmad or Norell).[7] Avoid using tubes with any chips or cracks.[8]

2. NMR Data Acquisition: Interacting with the Instrument

  • Step 1: Instrument Setup. Insert the sample into the NMR spectrometer. The instrument's software will guide you through locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming—a process that optimizes the homogeneity of the magnetic field to produce sharp, well-resolved peaks.

  • Step 2: ¹H NMR Acquisition. Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Step 3: ¹³C NMR Acquisition. Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance (~1.1%), more scans will be required compared to the ¹H experiment to achieve an adequate signal.

Data Interpretation: Decoding the Spectra

The obtained spectra must be carefully processed (Fourier transform, phase correction, and baseline correction) and referenced. The residual proton peak of DMSO-d6 at ~2.50 ppm is a convenient secondary reference for the ¹H spectrum, which in turn can be used to reference the ¹³C spectrum.

Expected ¹H NMR Spectrum (in DMSO-d6)

The structure of this compound predicts five distinct proton signals.

Proton Assignment (Structure)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (N-H)> 12.0 (variable)Broad Singlet1HThe imidazole N-H proton is acidic and often exchanges, leading to a broad signal with a variable chemical shift. A similar compound showed a signal at 12.11 ppm.[10]
H-b (-CH₂-)~2.9 - 3.1Triplet2HThis methylene group is directly attached to the electron-deficient imidazole ring, causing a downfield shift. It is split into a triplet by the two neighboring H-c protons.
H-c (-CH₂-)~1.7 - 1.9Sextet2HSplit by the two H-b protons and the three H-d protons (2+3=5 neighbors), resulting in a complex multiplet, likely a sextet.
H-d (-CH₂-)~1.3 - 1.5Sextet2HSplit by the two H-c protons and the three H-e protons (2+3=5 neighbors), resulting in a sextet.
H-e (-CH₃)~0.9 - 1.0Triplet3HThe terminal methyl group is the most upfield signal and is split into a triplet by the two neighboring H-d protons.

Note: Predicted chemical shifts are based on standard functional group values and data from similar structures.[10][11] Actual values may vary slightly.

Expected ¹³C NMR Spectrum (in DMSO-d6)

The structure has 9 unique carbon atoms, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon Assignment (Structure)Expected Chemical Shift (δ, ppm)Rationale
C2 (Imidazole Ring)~150 - 160Carbon situated between two nitrogen atoms in the imidazole ring.
C4/C5 (Imidazole Ring)~125 - 135Carbons of the imidazole ring are typically found in this region.[12] The attached nitrile groups will influence their exact position.
CN (Nitrile groups)~110 - 120The carbon atoms of nitrile groups characteristically appear in this range.
-CH₂- (alpha)~28 - 35Methylene carbon directly attached to the nitrogenous ring.
-CH₂- (beta)~25 - 30Aliphatic carbon in the butyl chain.
-CH₂- (gamma)~20 - 25Aliphatic carbon in the butyl chain.
-CH₃ (delta)~13 - 15Terminal methyl carbon, typically the most upfield signal.

Conclusion: A Self-Validating Analysis

The structural confirmation of this compound is achieved when the experimental NMR data aligns perfectly with these predictions. The ¹H NMR provides a self-validating check through its integration values, which must correspond to the number of protons in each unique environment (1:2:2:2:3). The ¹³C NMR confirms the presence of all 9 unique carbon atoms. When this comprehensive dataset is consistent with the proposed structure and inconsistent with other potential isomers, the molecular structure is considered unequivocally confirmed. This rigorous, data-driven approach is indispensable for advancing compounds in the drug development pipeline.

References

  • Oriental Journal of Chemistry. (2016). Synthesis of Novel 2-Butyl-1H-Benzo[13][14] Imidazo [1, 2-A] Imidazo [4, 5-E] Pyridine-5-Carbonitrile Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Organic and Inorganic Chemistry. [Link]

  • ResearchGate. NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

  • Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 158419821, C10H4N8. [Link]

  • University of Liverpool. Sample Preparation. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-butyl-1H-imidazole-4,5-dicarbonitrile, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a compound featuring both an imidazole ring and nitrile functional groups, it requires careful handling due to its potential toxicological and chemical hazards. This document outlines the necessary precautions, procedures, and regulatory considerations for its disposal.

Hazard Identification and Risk Assessment

The imidazole moiety can cause skin burns and eye damage.[1][3] Nitrile groups (-CN) are of particular concern as they can be toxic and may release hydrogen cyanide gas upon contact with strong acids or upon combustion. Therefore, this compound should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard CategoryPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.Common for many imidazole and nitrile-containing compounds.
Skin Corrosion/Irritation May cause skin irritation or allergic reaction.[2][4][5]Imidazole derivatives are known skin irritants.[1][6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5]A common hazard for this class of chemicals.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][4]A noted hazard for similar imidazole structures.
Reactivity Reacts with strong oxidizing agents and acids.[6][7]Potential to release toxic fumes (e.g., hydrogen cyanide).
Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound waste, the following should be worn:

  • Gloves: Thin, disposable nitrile gloves are suitable for incidental contact but should be removed and discarded immediately after contamination.[8] For more extensive handling, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][6] If dusts are generated, respiratory protection may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]

Step 1: Waste Segregation

  • Immediately upon generation, segregate waste containing this compound.

  • This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and paper towels.

  • Keep this waste stream separate from other incompatible chemical wastes, particularly strong acids and oxidizers.[7]

Step 2: Container Selection

  • Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[10][11]

  • Do not use food-grade containers.[11]

  • Ensure the container is appropriately sized for the volume of waste to be generated.[10]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement.

  • Attach a "Hazardous Waste" label to the container as soon as you begin accumulating waste.

  • The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[11]

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and near the point of generation.

  • The container must be kept closed at all times except when adding waste.[9]

  • Store in a cool, dry, and well-ventilated place, away from heat or ignition sources.[1][6][7]

  • Provide secondary containment (e.g., a plastic tub) to catch any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (typically 12 months for academic labs), arrange for its collection.[12]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to transport the hazardous waste yourself or contract with an outside vendor.[7]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Regulatory Framework

The management of hazardous waste in laboratories is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[10][12] Academic institutions may operate under specific regulations, such as Subpart K of the Resource Conservation and Recovery Act (RCRA), which provides alternative requirements for managing hazardous waste in laboratories.[12] Key compliance requirements include the prohibition of disposal in regular trash or sewer systems, mandatory waste documentation, and proper training for all personnel generating hazardous waste.[10]

Visual Workflow and Decision Guide

The following diagrams illustrate the procedural flow for waste disposal and the decision-making process for proper segregation.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Label Hazardous Waste Container PPE->Container Generate Generate Waste (e.g., unused chemical, contaminated items) Container->Generate Segregate Segregate Waste (Keep away from acids/oxidizers) Generate->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store Securely in Satellite Accumulation Area Collect->Store Contact Contact EHS for Pickup (When full or time limit reached) Store->Contact Disposal Professional Disposal (Handled by EHS) Contact->Disposal

Caption: Workflow for the disposal of this compound.

Caption: Decision tree for waste segregation.

References

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET: Imidazole. (2010).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). University of Pennsylvania EHRS. Retrieved from [Link]

  • IMIDAZOLE Safety Data Sheet. (2024). Elemental Microanalysis.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Are Nitrile Gloves Recyclable? (2025). Polycarbin.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Imidazole - Standard Operating Procedure. (2025). University of Washington.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Safety Data Sheet IMIDAZOLE. (2023). ChemSupply Australia.
  • 2-Butyl-4-chloro-5-formylimidazole SDS, 83857-96-9 Safety Data Sheets. ECHEMI.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET: 1-Butylimidazole. (2025). TCI Chemicals.

Sources

A Researcher's Guide to the Safe Handling of 2-butyl-1H-imidazole-4,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-butyl-1H-imidazole-4,5-dicarbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar imidazole derivatives and the known hazards of organic dinitriles. This approach ensures a cautious and comprehensive framework for laboratory safety and chemical handling.

The core principle of this guide is to treat this compound with a high degree of caution, assuming it possesses the combined hazards of its constituent chemical groups: the imidazole ring and the dicarbonitrile functionalities. The imidazole moiety can be associated with skin and eye irritation, while organic nitriles carry a significant risk of toxicity due to the potential for metabolic release of cyanide.[1][2][3]

Hazard Assessment: A Synthesis of Imidazole and Dinitrile Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Given the structure of this compound, a dual-hazard profile must be assumed.

Imidazole-Related Hazards:

  • Dermal and Ocular Effects: Imidazole and its derivatives are known to cause skin irritation and, in some cases, severe eye damage.[4] Prolonged or repeated contact may lead to allergic skin reactions or sensitization.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[6]

  • Gastrointestinal Toxicity: Ingestion may be harmful.[4]

Dicarbonitrile-Related Hazards:

  • Cyanide Toxicity: The primary toxicological concern with organic nitriles is their potential to be metabolized in the body, releasing cyanide ions.[1][3] Cyanide is a potent cellular respiration inhibitor, and exposure can lead to rapid and severe systemic effects, including neurological, cardiovascular, and respiratory distress.[2][3]

  • Inhalation and Dermal Absorption: Nitriles can be absorbed through inhalation and skin contact.[7]

  • Thermal Decomposition: When heated to decomposition, nitriles can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[7]

Assumed Hazard Classification:

Hazard ClassAnticipated Severity and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 2/3 (Fatal or Toxic) - Based on the potential for cyanide release from the dinitrile groups.[4]
Skin Corrosion/Irritation Category 2 (Irritant) - Common for imidazole derivatives.[6]
Serious Eye Damage/Eye Irritation Category 1/2A (Causes serious eye damage/irritation) - A significant risk associated with imidazoles.[4]
Skin Sensitization Possible Sensitizer - A known hazard for some substituted imidazoles.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) - Based on data for similar compounds.[6]
Aquatic Hazard (Acute and Chronic) Likely Toxic to Aquatic Life - A common feature of related imidazole compounds.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The selection of PPE should be based on a conservative assessment of the risks.

Core PPE Requirements
PPE ComponentSpecification and Rationale
Hand Protection Double-gloving with nitrile gloves. Nitrile offers good resistance to a range of chemicals, but it's crucial to remember that thin, disposable gloves provide only splash protection and should be changed immediately upon contamination.[8][9] The outer glove should be removed and discarded after each handling task, while the inner glove provides a secondary barrier.
Eye and Face Protection Chemical safety goggles and a face shield. Goggles provide a seal against splashes and dust, while the face shield offers an additional layer of protection for the entire face, which is critical given the potential for severe eye damage.
Body Protection A laboratory coat with long sleeves and tight cuffs. This should be fully buttoned to provide maximum coverage. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Work exclusively in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during spill cleanup), a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., P100) is necessary. All respirator users must be fit-tested and trained.
PPE Workflow Diagram

This diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure start Start: Prepare to handle the compound assess_risk Assess Risk of Exposure (Quantity, Task, Duration) start->assess_risk select_gloves Select Gloves: Double Nitrile assess_risk->select_gloves select_eye_face Select Eye/Face Protection: Goggles AND Face Shield assess_risk->select_eye_face select_body Select Body Protection: Lab Coat (min.) Chem-resistant apron (if needed) assess_risk->select_body select_respiratory Select Respiratory Protection: Work in Fume Hood assess_risk->select_respiratory don_ppe Don PPE in Correct Order select_gloves->don_ppe select_eye_face->don_ppe select_body->don_ppe select_respiratory->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: A workflow for the selection and use of Personal Protective Equipment.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that an emergency eyewash and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before bringing the compound into the work area to minimize handling time.

    • Have a chemical spill kit readily available.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder with low dust generation in mind. Use a micro-spatula and weigh the material on weighing paper or in a tared container within the fume hood.

    • Avoid any actions that could create dust, such as scraping or vigorous mixing in an open container.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep all containers with the compound tightly sealed when not in immediate use.

    • Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.

    • Continuously monitor the experiment for any signs of unexpected reactions.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

    • Decontaminate all equipment that came into contact with the compound.

Waste Disposal Plan
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: this compound".

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the dinitrile component, this waste stream should be considered acutely toxic.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong acids, which could potentially lead to the generation of hydrogen cyanide gas.[7]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local and national regulations.

Emergency Procedures: Plan for the Unexpected

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response Plan
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Note for Medical Professionals: The toxicity of this compound may be related to the in-vivo liberation of cyanide.[3] Standard cyanide poisoning treatment protocols may be a consideration.

Spill Response Workflow

Spill_Response Chemical Spill Response Workflow spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate the area if necessary alert->evacuate assess Assess the spill size and risk evacuate->assess small_spill Small, manageable spill? assess->small_spill cleanup Contain and clean up the spill using a chemical spill kit small_spill->cleanup Yes contact_ehs Contact EHS/Emergency Services small_spill->contact_ehs No dispose Dispose of cleanup materials as hazardous waste cleanup->dispose report Report the incident to EHS dispose->report end End report->end secure_area Secure the area and wait for response team contact_ehs->secure_area secure_area->end

Caption: A decision-making workflow for responding to a chemical spill.

References

  • ASHP. Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • Capot Chemical. MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Available at: [Link]

  • Furia, T. E. (Ed.). (2019). Nitriles. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • GOV.UK. What to do in a chemical emergency. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Park, J. H., & Kim, Y. B. (2019). Allyl nitrile: Toxicity and health effects.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2013). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14.
  • Chemguide. An introduction to nitriles. Available at: [Link]

  • Chem LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • OSHA. OSHA Glove Selection Chart. Available at: [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • Resene. Organic solvents - hazards, first aid, safe use. Available at: [Link]

  • Rutgers University. Standard Operating Procedure for Handling Acutely Toxic Chemicals. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.